3-Chloro-5-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDHVBKUNNLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572313 | |
| Record name | (3-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-61-2 | |
| Record name | (3-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-5-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid (CAS No. 328956-61-2) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorophenylboronic acid, a pivotal reagent in modern organic synthesis. With the CAS Number 328956-61-2, this versatile organoboron compound is instrumental in the construction of complex molecular architectures, particularly in the realms of pharmaceutical development and materials science. This document delves into the synthesis, characterization, and critical applications of this compound, with a pronounced focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: A Uniquely Substituted Building Block
This compound is a white to off-white crystalline solid that has gained significant traction as a key building block in synthetic chemistry.[1] Its utility is primarily derived from the boronic acid functional group, which makes it an excellent coupling partner in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and steric influences, which can be strategically exploited to fine-tune the characteristics of target molecules.
The electron-withdrawing nature of the halogen atoms can influence the reactivity of the boronic acid and the properties of the resulting coupled products, such as enhanced metabolic stability and membrane permeability in drug candidates.[2] Consequently, this reagent is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 328956-61-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅BClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 174.36 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Storage | Store at room temperature under an inert atmosphere. | --INVALID-LINK-- |
Synthesis and Purification: From Aryl Halide to Boronic Acid
The synthesis of arylboronic acids, including this compound, typically proceeds through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective route involves the formation of a Grignard or organolithium reagent from the corresponding aryl halide.
Synthetic Pathway
A general and reliable method for the synthesis of this compound starts from 1-bromo-3-chloro-5-fluorobenzene. This pathway involves a lithium-halogen exchange to form the organolithium species, which is then trapped with a borate ester.
Figure 1: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the cold solution, add trimethyl borate (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours until a clear biphasic solution is formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product.
Principle: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Procedure:
-
Solvent Selection: A mixture of ethyl acetate and hexane is often effective.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization: Confirming Identity and Purity
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration and splitting patterns will be consistent with the substitution pattern of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached chloro, fluoro, and boronic acid groups. The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.
-
Transmetalation: The organic group from the boronic acid (in this case, the 3-chloro-5-fluorophenyl moiety) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Field-Proven Protocol: Synthesis of a Biaryl Compound
This protocol details the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, a common transformation in medicinal chemistry.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (e.g., 2-bromo-5-methylpyridine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for the required time (typically monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. While specific examples of marketed drugs synthesized using this exact reagent are not prominently disclosed in public literature, its structural motif is present in numerous patented compounds in development, particularly in oncology.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound (CAS No. 328956-61-2) is a highly versatile and valuable reagent for synthetic chemists, particularly those in the pharmaceutical and materials science industries. Its unique electronic properties, conferred by the chloro and fluoro substituents, make it an attractive building block for creating novel molecules with tailored characteristics. A thorough understanding of its synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is essential for leveraging its full potential in advanced research and development.
References
3-Chloro-5-fluorophenylboronic acid physical properties
An In-Depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
Section 1: Introduction and Significance
This compound is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with chlorine, fluorine, and a boronic acid functional group [-B(OH)₂], this reagent offers a unique combination of reactivity and stability. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone methodology for the formation of carbon-carbon (C-C) bonds.[1]
The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the electronic properties and reactivity of the molecule.[1] This fine-tuning is crucial for researchers in drug discovery and materials science, enabling the synthesis of complex molecules with precisely controlled functionalities.[1][2] Consequently, this compound is frequently employed as a key intermediate in the development of pharmaceuticals, particularly targeted cancer therapies, as well as agrochemicals and advanced materials.[1][3]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its application, and essential safety information for its handling and storage.
Section 2: Physicochemical Properties
The physical properties of a reagent are fundamental to its practical application, dictating storage conditions, solvent selection, and reaction setup. This compound is typically a white to off-white crystalline powder or solid at room temperature.[1][3] A summary of its key quantitative properties is presented below.
Data Presentation: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 328956-61-2 | [1][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][4][5] |
| Molecular Weight | 174.36 g/mol | [1] |
| Melting Point | >200 °C | [4][6] |
| Boiling Point | 308.1 ± 52.0 °C at 760 mmHg (Predicted) | [4][5][6] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [4][6] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa | 6.52 ± 0.10 (Predicted) | [6][7] |
Solubility and Stability
-
Solubility : The compound is slightly soluble in water but shows good solubility in organic solvents such as methanol.[3][4][6] This differential solubility is advantageous for reaction workups, allowing for extraction into organic phases while inorganic byproducts remain in the aqueous phase.
-
Stability and Storage : this compound should be stored at room temperature, though cooler temperatures (<15°C) in a dark place are recommended for long-term stability. It is often supplied containing varying amounts of its anhydride, which forms through intermolecular dehydration. For optimal reactivity and to prevent degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6][7]
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing biaryl systems and other C(sp²)-C(sp²) bonds.[8]
Mechanistic Insight & Causality
The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[9] The boronic acid does not react directly with the aryl halide. Instead, it undergoes transmetalation with the palladium catalyst after the catalyst has first undergone oxidative addition with the aryl halide. The presence of a base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the aryl group (in this case, the 3-chloro-5-fluorophenyl group) to the palladium center.[9] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[9] The choice of this boronic acid is driven by the desire to incorporate the 3-chloro-5-fluorophenyl moiety, a common structural motif in bioactive molecules, into a larger molecular framework.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.
Objective: To synthesize 3-chloro-5-fluoro-4'-methoxybiphenyl.
Reagents & Equipment:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), aqueous solution (2M)
-
1,4-Dioxane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Rationale: The palladium acetate and triphenylphosphine combine in situ to form the active Pd(0) catalyst. Using a ligand like PPh₃ stabilizes the catalyst and promotes the reaction steps.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst by atmospheric oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane, followed by the 2M aqueous solution of potassium carbonate. The mixture should be biphasic.
-
Rationale: Dioxane is a common solvent that solubilizes the organic reagents. The aqueous base is essential for activating the boronic acid for the transmetalation step.[10]
-
-
Reaction: Attach a condenser to the flask, ensuring a continued inert atmosphere. Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: This standard aqueous workup removes the inorganic base and salts, isolating the crude product in the organic phase.
-
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Section 4: Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a self-validating system for reproducible and safe experimentation.
-
Hazard Identification : this compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[5][11] It may also cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][12]
-
Handling : Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[11] Do not get in eyes, on skin, or on clothing.[12]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] For enhanced stability, store under an inert atmosphere.[5][6]
Section 5: Conclusion
This compound is a high-value reagent whose physical and chemical properties make it exceptionally suited for advanced organic synthesis. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction provides chemists with a reliable tool for accessing complex molecular architectures. A thorough understanding of its properties, coupled with meticulous adherence to handling and reaction protocols, enables researchers to leverage this compound's full potential in the pursuit of novel pharmaceuticals and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 328956-61-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 7. This compound | 328956-61-2 [amp.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Introduction: The Strategic Importance of 3-Chloro-5-fluorophenylboronic Acid
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylboronic Acid
This compound is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.[1] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1][2][3] The specific arrangement of chloro and fluoro substituents on the phenyl ring provides unique electronic properties and steric influences, making this reagent invaluable for the synthesis of complex molecules in pharmaceutical development, agrochemicals, and materials science.[1][4] This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and field-proven insights for researchers and drug development professionals.
Core Synthetic Pathways: A Comparative Analysis
The construction of the aryl-boron bond is the central challenge in synthesizing this compound. The two most prevalent and reliable strategies involve the generation of a highly nucleophilic organometallic intermediate from a corresponding aryl halide, which is then quenched with an electrophilic boron source. We will dissect the Grignard reaction and the organolithium-mediated pathways.
Pathway 1: The Grignard Reaction Approach
This classic and robust method remains a workhorse for the synthesis of arylboronic acids on both laboratory and industrial scales. The methodology hinges on the formation of an organomagnesium halide (Grignard reagent), which subsequently reacts with a trialkyl borate.[5][6][7]
The synthesis begins with the oxidative addition of magnesium metal into the carbon-bromine bond of 1-bromo-3-chloro-5-fluorobenzene. The C-Br bond is significantly more reactive towards magnesium insertion than the more stable C-Cl and C-F bonds, ensuring high chemoselectivity. The resulting 3-chloro-5-fluorophenylmagnesium bromide is a potent nucleophile.
This Grignard reagent is then reacted with an electrophilic borate ester, typically trimethyl borate, at very low temperatures. The low temperature is critical to prevent over-addition of the Grignard reagent, which could lead to the formation of undesired diaryl- and triarylborane byproducts.[8] The reaction yields a boronate ester intermediate, which is then hydrolyzed under acidic conditions to afford the final boronic acid product.
Caption: Grignard pathway for this compound synthesis.
This protocol is a synthesized representation based on established procedures.[4][9]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Reagent Formation: To the flask, add magnesium shavings (1.1 eq.) and a small crystal of iodine. Cover with anhydrous tetrahydrofuran (THF). Add approximately 10% of a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.2 eq.) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.[4]
-
Reaction & Quench: Maintain stirring at -70 °C for 3 hours, then allow the mixture to gradually warm to room temperature and stir overnight (approx. 12 hours).[4]
-
Workup and Isolation: Cool the flask in an ice bath and slowly quench the reaction by adding 2N hydrochloric acid until the solution is acidic (pH ~2-3). Stir vigorously for 1 hour.[4] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by washing with heptane or by recrystallization to yield pure this compound as a white to off-white crystalline powder.[1][4]
Pathway 2: The Lithiation-Borylation Approach
An alternative to the Grignard method is the use of a more reactive organolithium intermediate. This pathway typically involves a halogen-metal exchange reaction between an aryl bromide and an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures.[10][11]
The reaction is initiated by the addition of n-BuLi to 1-bromo-3-chloro-5-fluorobenzene in an anhydrous ethereal solvent at -78 °C. The highly polar C-Li bond forms rapidly via halogen-metal exchange. The resulting 3-chloro-5-fluorophenyllithium is a "super-Grignard" reagent—an exceptionally strong nucleophile and base. It is immediately trapped in situ by the addition of trimethyl borate. The stringent low-temperature conditions (-78 °C) are absolutely essential to prevent side reactions, such as reaction with the THF solvent or decomposition of the aryllithium species.[10][12] The workup and isolation procedure is analogous to the Grignard pathway.
Caption: Lithiation-Borylation pathway for synthesis.
This protocol is a synthesized representation based on established procedures.[10][12]
-
Apparatus Setup: Utilize the same flame-dried, nitrogen-purged apparatus as described for the Grignard method.
-
Lithiation: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.[10]
-
Borylation: While maintaining the temperature at -78 °C, slowly add trimethyl borate (1.2-1.5 eq.). Stir for an additional hour at this temperature.[10]
-
Reaction & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[10]
-
Workup and Isolation: Acidify the mixture to pH 3 with 3M HCl.[10] Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting solid should be washed with a non-polar solvent like petroleum ether and dried to obtain the final product.[10]
Comparative Overview of Synthesis Pathways
| Feature | Grignard Reaction Pathway | Lithiation-Borylation Pathway |
| Starting Material | 1-Bromo-3-chloro-5-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |
| Key Reagents | Magnesium (Mg⁰), Trimethyl Borate | n-Butyllithium (n-BuLi), Trimethyl Borate |
| Operating Temp. | Initiation: Reflux; Borylation: -70°C | -78°C (critical for both steps) |
| Typical Yield | Moderate to Good (e.g., ~56% reported)[4] | Generally Good to Excellent |
| Advantages | Less hazardous reagents (vs. n-BuLi), well-established, more suitable for large-scale synthesis, lower cost of reagents. | Higher reactivity of organolithium may lead to better yields; can be used for substrates incompatible with Grignard formation. |
| Disadvantages | Can be difficult to initiate; sensitive to functional groups that react with Grignard reagents. | Requires pyrophoric n-BuLi (strict handling); demands stringent cryogenic conditions (-78°C); less tolerant of electrophilic functional groups. |
Purification and Characterization
Purification: A Critical Step
The purification of arylboronic acids presents a unique set of challenges. Their polarity and propensity to form cyclic trimetric anhydrides (boroxines) upon dehydration can complicate standard purification techniques like silica gel chromatography.[13][14]
Effective Purification Strategies:
-
Recrystallization: This is often the most effective method. A common approach involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or water) and allowing it to cool, sometimes followed by the addition of a non-polar co-solvent like hexane or heptane to induce precipitation.[4][14][15]
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid. The crude material is dissolved in an aqueous base (e.g., NaOH) to form the water-soluble sodium boronate salt. Non-acidic organic impurities are then removed by washing with an organic solvent like ether. The aqueous layer is subsequently re-acidified with HCl, causing the purified boronic acid to precipitate out of solution, where it can be collected by filtration.[16]
-
Washing/Trituration: For crude products of reasonable purity, washing or triturating the solid with a solvent in which the impurities are soluble but the product is not (e.g., cold water, heptane, or petroleum ether) can be a simple and effective purification step.[4][10]
Structural Characterization
The identity and purity of the synthesized this compound (CAS 328956-61-2) are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are used to confirm the structure. The ¹H NMR will show characteristic aromatic proton signals, while the presence of the boron, chlorine, and fluorine atoms can be confirmed by their respective spectra.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (174.36 g/mol ) and its fragmentation pattern.[1]
-
Melting Point: Pure this compound is a white to off-white crystalline solid with a defined melting point range.[1]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, providing direct access to complex biaryl structures that are prevalent in many pharmaceutical agents.[1][2][17]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound is readily achievable through well-documented organometallic routes. The choice between the Grignard and lithiation pathways depends on the available equipment, scale, and the chemist's comfort level with handling pyrophoric reagents. While the Grignard method is often favored for its operational simplicity and cost-effectiveness on a larger scale, the lithiation route can provide higher yields under rigorously controlled cryogenic conditions. Mastery of the subsequent purification, particularly via recrystallization or acid-base extraction, is paramount to obtaining a high-purity product ready for its critical role in advancing synthetic chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | 328956-61-2 [chemicalbook.com]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
3-Chloro-5-fluorophenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with chlorine and fluorine atoms and bearing a boronic acid functional group, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the halogen substituents, enhance its reactivity and selectivity in the formation of carbon-carbon bonds, which are fundamental to the construction of complex molecular frameworks.[1]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, details its synthesis, and offers an in-depth look at its primary application in the Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol. Furthermore, it explores the compound's significance in the development of pharmaceuticals and advanced materials, underscoring its importance in both academic research and industrial applications.[1]
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. The compound typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.
| Property | Value |
| Molecular Weight | 174.36 g/mol [1] |
| Molecular Formula | C₆H₅BClFO₂[1] |
| CAS Number | 328956-61-2[1][2] |
| Melting Point | >200°C[2][3][4] |
| Boiling Point | 308.1°C at 760 mmHg[2][5] |
| Density | ~1.4 g/cm³[2][3] |
| Appearance | White to off-white solid/crystalline powder[1] |
| Solubility | Slightly soluble in water; soluble in methanol[2][3][4] |
| Storage | Store at room temperature under an inert atmosphere[1][5] |
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of a corresponding Grignard reagent with a borate ester, followed by acidic hydrolysis.[6] This multi-step process begins with the formation of an organomagnesium halide from 1-bromo-3-chloro-5-fluorobenzene.
The causality behind this synthetic choice lies in the robust and well-established nature of Grignard reactions for forming carbon-carbon bonds and their utility in nucleophilic additions to boron compounds. The process is outlined below.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example based on established chemical principles.[6]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add dried magnesium turnings. Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed to yield 3-chloro-5-fluorophenylmagnesium bromide.
-
Boronation: Cool the freshly prepared Grignard reagent to -70°C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate dissolved in anhydrous THF, ensuring the temperature remains below -65°C. The borate ester acts as an electrophile, and the Grignard reagent adds to the boron atom.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours) to ensure the reaction goes to completion.[6]
-
Hydrolysis (Workup): Cool the mixture in an ice bath and slowly quench the reaction by adding 2N hydrochloric acid.[6] This step hydrolyzes the boronate ester to the desired boronic acid. Stir for approximately one hour.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by washing with a non-polar solvent like heptane to yield pure this compound.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[7][8][9] this compound is an excellent coupling partner in these reactions due to its stability, commercial availability, and the specific electronic nature conferred by its halogen substituents.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism is a self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of an Aryl Bromide with this compound
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O mixture)[7]
-
Schlenk flask or reaction vial, magnetic stirrer, condenser
Procedure:
-
Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The use of a biphasic system with a phase-transfer catalyst is common, though monophasic systems can also be effective.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Rationale for Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or degradation.
-
Base: The base is essential for the formation of the anionic boronate [ArB(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid, thereby accelerating the transmetalation step.[8]
-
Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Various ligands can be used to stabilize the catalyst and tune its reactivity.[7][11]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen critical for achieving high yields.
Applications in Drug Discovery and Materials Science
The structural motif derived from this compound is a valuable component in the design of bioactive molecules and functional materials.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies.[1] The presence of both chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, fluorinated aromatic rings are often incorporated into kinase inhibitors to enhance their binding potency and pharmacokinetic profiles.
Advanced Materials
In materials science, this compound is used to synthesize complex organic molecules for applications in electronics and polymer science.[1] The fluorine substituent is known to influence the electronic properties of materials, making it a useful tool for fine-tuning the characteristics of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers.[12]
Caption: Logical flow from building block to advanced applications.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, accessible synthesis, and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component in the chemist's toolbox. From the creation of life-saving medicines to the development of next-generation materials, the applications of this versatile building block continue to expand, highlighting the critical role of organoboron chemistry in advancing science and technology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 4. This compound [acrospharma.co.kr]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. This compound | 328956-61-2 [chemicalbook.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Stability and Optimal Storage of 3-Chloro-5-fluorophenylboronic acid
Abstract
3-Chloro-5-fluorophenylboronic acid is a pivotal reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to drug discovery and materials science. Its efficacy, however, is intrinsically linked to its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and detailed protocols for its optimal storage and handling. By understanding the chemical causality behind its degradation pathways, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who routinely handle this and similar boronic acid derivatives.
Introduction: The Pivotal Role and Inherent Instability of Arylboronic Acids
Arylboronic acids are indispensable tools in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This compound, with its specific substitution pattern, allows for the introduction of the 3-chloro-5-fluorophenyl moiety into complex molecules, a common scaffold in pharmaceuticals and advanced materials. However, the very nature of the boronic acid functional group (-B(OH)₂) presents a stability challenge. The boron atom is electron-deficient, rendering it susceptible to various degradation pathways that can compromise the reagent's purity and reactivity over time. Understanding and mitigating these degradation processes is paramount for any laboratory utilizing this compound.
Chemical Properties and Intrinsic Stability Factors
The stability of this compound is influenced by its unique electronic and steric properties. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can impact the Lewis acidity of the boron center, which in turn affects its susceptibility to nucleophilic attack and other degradation mechanisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BClFO₂ | |
| Molecular Weight | 174.37 g/mol | |
| Melting Point | 165-170 °C | |
| Appearance | White to off-white powder |
Primary Degradation Pathways: A Mechanistic Overview
The degradation of this compound, like other boronic acids, primarily proceeds through two main pathways: oxidation and dehydration (trimerization).
Oxidative Degradation
Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond, resulting in the formation of the corresponding phenol (3-chloro-5-fluorophenol) and boric acid. This process is often catalyzed by trace metal impurities and can be accelerated by light and elevated temperatures.
Dehydration and Boroxine Formation
Perhaps the most common degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a reversible equilibrium process, but the presence of the boroxine can lead to issues with stoichiometry and reactivity in subsequent reactions. The equilibrium can be shifted back towards the monomeric boronic acid in the presence of water.
Figure 1: Reversible dehydration of this compound to its corresponding boroxine.
Recommended Storage and Handling Protocols
To ensure the long-term stability and reactivity of this compound, the following storage and handling protocols are recommended. These are designed to mitigate the risks of oxidation and dehydration.
Optimal Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation and dehydration. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and boroxine formation. |
| Light | Amber or opaque container | Protects the compound from light-catalyzed degradation. |
| Container | Tightly sealed, chemically resistant (e.g., glass) | Prevents contamination and reaction with container materials. |
Step-by-Step Handling Procedure
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and transfer operations in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Minimize Exposure: Only dispense the amount of material required for the immediate experiment. Avoid returning unused material to the original container to prevent contamination.
-
Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing. For added protection, wrap the cap with Parafilm®.
-
Storage: Promptly return the sealed container to the recommended storage conditions (2-8 °C).
Figure 2: Recommended workflow for handling this compound.
Assessing the Quality and Purity of this compound
Over time, even with proper storage, some degradation may occur. It is crucial to assess the purity of the boronic acid before use, especially in sensitive applications.
Analytical Techniques for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to assess the purity of the compound and detect the presence of the corresponding phenol impurity. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its boroxine trimer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect and quantify volatile impurities, such as the phenol degradation product.
-
Melting Point: A broad or depressed melting point range can be indicative of impurities.
Remediation of Partially Degraded Material
In cases where boroxine formation is significant, the boronic acid can often be regenerated by dissolving the solid in a minimal amount of a suitable solvent (e.g., diethyl ether) and washing with a small amount of water. The purified boronic acid can then be recovered by drying the organic layer over an anhydrous drying agent (e.g., MgSO₄), filtering, and removing the solvent under reduced pressure. However, for critical applications, it is always recommended to use a fresh, high-purity batch of the reagent.
Conclusion: Best Practices for Ensuring Experimental Success
The reliability of synthetic procedures utilizing this compound is directly dependent on the quality of the starting material. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reproducibility of their experimental results. A proactive approach to stability management, grounded in a mechanistic understanding of the degradation pathways, is the cornerstone of robust chemical synthesis.
solubility of 3-Chloro-5-fluorophenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorophenylboronic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Research
This compound is a versatile organoboron compound integral to modern organic synthesis and medicinal chemistry.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is fundamental for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this reagent's solubility is not merely a matter of convenience; it is a cornerstone of reaction optimization, process development, purification, and formulation.
This technical guide provides a detailed exploration of the solubility of this compound. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document synthesizes known qualitative information, discusses the key chemical principles governing its solubility, and presents a robust, field-proven experimental protocol for its determination. By understanding the "why" behind the experimental choices, researchers can confidently generate the precise solubility data required for their applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₅BClFO₂ | [3] |
| Molecular Weight | 174.37 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | >200°C | [3][4] |
| Boiling Point | 308.1°C at 760 mmHg (Predicted) | [3][4] |
| Density | ~1.4 g/cm³ | [3][4] |
| pKa | 6.52 ± 0.10 (Predicted) | [4] |
The presence of a polar boronic acid group, capable of acting as both a hydrogen bond donor and acceptor, combined with a substituted phenyl ring containing halogen atoms, results in a molecule with moderate polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the organic solvent used.
Qualitative Solubility Overview
Based on supplier data and general chemical principles, the following qualitative solubility information for this compound has been reported:
The synthesis of this compound involves solvents such as tetrahydrofuran (THF) and ethyl acetate, which implies a reasonable degree of solubility in these media to facilitate the reaction and subsequent workup.[2]
Factors Influencing the Solubility of Arylboronic Acids
The solubility of arylboronic acids like this compound is a complex interplay of several factors:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the polar B(OH)₂ group.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can form strong hydrogen bonds. Protic solvents (e.g., alcohols) can act as both H-bond donors and acceptors, while polar aprotic solvents (e.g., DMSO, THF) can act as H-bond acceptors. This capability significantly influences dissolution.[5]
-
Substituent Effects: The chloro and fluoro substituents on the phenyl ring increase the molecule's polarity and can influence crystal lattice energy, thereby affecting solubility.[6]
-
Dehydration to Boroxines: A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][7] These boroxines are significantly less polar than their corresponding boronic acids and, consequently, exhibit markedly different solubility profiles.[7] The presence of boroxine impurities in a sample can lead to inconsistent and misleading solubility measurements.[7]
Experimental Protocol for Solubility Determination: A Dynamic Approach
To generate reliable and reproducible quantitative solubility data, a dynamic (or synthetic) method is highly recommended. This technique involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is carefully controlled.[5][6]
Core Principle
A series of solute-solvent mixtures with known compositions are prepared. Each mixture is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particle dissolves is the equilibrium solubility temperature for that specific composition. Plotting these points (composition vs. temperature) generates a solubility curve.
Diagram of the Experimental Workflow
Caption: Workflow for Dynamic Solubility Determination.
Step-by-Step Methodology
-
Purity Confirmation:
-
Rationale: The presence of impurities, particularly the corresponding boroxine anhydride, can significantly alter solubility measurements.[7]
-
Action: Before beginning, confirm the purity of the this compound sample using techniques such as NMR or HPLC. If necessary, recrystallize the material to ensure it is predominantly in the acid form.
-
-
Sample Preparation:
-
Rationale: Precise knowledge of the composition (mole fraction, g/L, or mg/mL) is critical for accurate data.
-
Action: Into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe, accurately weigh a specific mass of this compound. Add a precise volume or mass of the chosen organic solvent.
-
-
Controlled Heating and Stirring:
-
Rationale: A slow heating rate ensures that the system remains close to thermal equilibrium, preventing overestimation of the solubility temperature. Vigorous stirring ensures the entire sample experiences a uniform temperature and concentration.[5]
-
Action: Begin stirring the biphasic mixture vigorously. Heat the vessel using a circulating bath at a slow, constant rate (e.g., 0.1–0.3 K/min).[5][6]
-
-
Equilibrium Point Detection:
-
Rationale: The transition from a saturated, multiphase system to a single-phase solution marks the equilibrium point. This can be detected by the disappearance of turbidity.
-
Action: Continuously monitor the mixture. The temperature at which the last solid crystals disappear, resulting in a perfectly clear solution, is the equilibrium temperature (T_eq). This can be observed visually against a dark background with good lighting or, for higher precision, by using a turbidity sensor or a luminance probe that detects an increase in light transmission.[5][6]
-
-
Data Compilation:
-
Rationale: A single data point is insufficient. A full curve provides a comprehensive understanding of the solubility behavior across a range of temperatures and concentrations.
-
Action: Repeat steps 2-4 for several different compositions of solute and solvent. Plot the mole fraction (x) of the solute against the corresponding equilibrium temperature (T_eq) to construct the solubility curve.
-
Expected Solubility Trends and Solvent Selection
Based on the principles of "like dissolves like" and the known behavior of other arylboronic acids, we can predict the solubility of this compound in various classes of organic solvents.
Diagram of Influencing Factors
Caption: Interplay of Solute and Solvent Properties on Solubility.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the boronic acid's hydroxyl groups, acting as both donors and acceptors, effectively disrupting the solute's crystal lattice.[5] |
| Aprotic Polar | DMSO, DMF, THF, Acetone | Moderate to High | These solvents are effective hydrogen bond acceptors and have high polarity, allowing them to solvate the polar B(OH)₂ group effectively. Phenylboronic acid shows high solubility in ethers and ketones.[8][9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some polarity, their ability to form hydrogen bonds is weak. Solubility is expected but likely lower than in polar aprotic or protic solvents. Some boronic acids show moderate solubility in chloroform.[8][9] |
| Apolar / Hydrocarbon | Heptane, Hexane, Toluene | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) within the boronic acid's crystal structure. Hydrocarbons are often used as anti-solvents for crystallization.[2][7] |
Conclusion
While specific, quantitative solubility data for this compound remains sparse in the scientific literature, a robust framework for its determination can be established. By understanding its key physicochemical properties and the factors that govern boronic acid solubility, researchers can employ the dynamic method described herein to generate precise and reliable data tailored to their specific needs. This approach, grounded in established chemical principles and rigorous experimental technique, empowers scientists and developers to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 328956-61-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 328956-61-2 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Synthesis
3-Chloro-5-fluorophenylboronic acid is a versatile organoboron compound that has become a valuable reagent in the fields of organic synthesis and medicinal chemistry.[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[2] The presence of both chlorine and fluorine substituents on the phenyl ring provides unique electronic properties and steric influences that researchers can exploit to construct complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials.[2] This guide provides a comprehensive overview of the safety, handling, and application of this important synthetic building block, moving beyond standard Safety Data Sheet (SDS) information to deliver field-proven insights for laboratory professionals.
Understanding the Intrinsic Properties and Hazards
A thorough understanding of the chemical's properties is the foundation of its safe and effective use. While boronic acids as a class are not acutely toxic, they are irritants and require respectful handling.
Physical and Chemical Characteristics
| Property | Value | Source(s) |
| CAS Number | 328956-61-2 | [2][3] |
| Molecular Formula | C₆H₅BClFO₂ | [2][3] |
| Molecular Weight | 174.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder/solid | [2] |
| Melting Point | >200°C | [3] |
| Boiling Point | 308.1°C at 760 mmHg (Predicted) | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol. | [3][4] |
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][6]
The signal word associated with this compound is "Warning" .[5]
The Chemistry of Stability: Handling and Storage Best Practices
The utility of arylboronic acids is intrinsically linked to their stability. The primary non-catalytic degradation pathway of concern for researchers is protodeboronation , a reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[7]
Causality of Decomposition: The Role of pH and Electronic Effects
Protodeboronation is highly pH-dependent and is often accelerated under basic conditions, which are commonly employed in Suzuki-Miyaura coupling reactions.[7] The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on this compound, can influence the rate of this decomposition. While these groups make the boronic acid a more potent coupling partner in some contexts, they can also affect the stability of the C-B bond.
Furthermore, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not a decomposition in the traditional sense, it can complicate accurate weighing and stoichiometry calculations.
Field-Proven Storage and Handling Protocols
To mitigate these instabilities and ensure experimental reproducibility, the following protocols are recommended:
-
Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and atmospheric oxygen.[8]
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3] Avoid generating dust.[3] Use personal protective equipment as detailed in the following section.
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Caption: Core storage and handling workflow for this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety
Given the irritant nature of this compound, a robust PPE strategy is essential to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a risk of splashing, a full-face shield should be worn.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[9] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A laboratory coat is required.[9] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If work is conducted outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
Emergency Procedures: Preparedness and Response
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5]
-
Ingestion: Rinse the mouth with water. If the person feels unwell, get medical advice/attention. Do not induce vomiting without medical advice.[5]
Spill Management Protocol
A minor spill of solid this compound can be managed by trained laboratory personnel by following these steps:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain and Clean: Gently sweep or scoop the solid material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[4]
-
Decontaminate: Clean the spill area with soap and water.[4]
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to local and national regulations.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. zoro.com [zoro.com]
- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
A Researcher's Guide to the Commercial Sourcing and Quality Assessment of 3-Chloro-5-fluorophenylboronic acid
Abstract: 3-Chloro-5-fluorophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in carbon-carbon bond formation.[1][2][3] Its unique substitution pattern, featuring both chloro and fluoro groups, provides distinct electronic properties that are leveraged in the synthesis of complex molecules, including targeted cancer therapies.[1] This guide offers an in-depth perspective on the commercial landscape of this compound, providing researchers, scientists, and drug development professionals with a framework for effective sourcing, procurement, and in-house quality verification to ensure experimental success and reproducibility.
Introduction: The Synthetic Utility of a Disubstituted Arylboronic Acid
This compound (CAS Number: 328956-61-2) is an organoboron compound that has become indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance, enabling the efficient construction of biaryl structures.[3]
The presence of both a chlorine and a fluorine atom on the phenyl ring significantly influences the molecule's reactivity and the properties of the resulting products.[1] These halogen substituents can modulate electronic properties, metabolic stability, and binding affinity in drug candidates, making this reagent a valuable building block in medicinal chemistry.[3][4] Its applications extend to the development of agrochemicals, advanced polymers, and materials for organic electronics.[1][3] Given its importance, understanding the nuances of its commercial availability and quality is paramount for any research program that relies on it.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is the first step in its proper handling, storage, and application.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 328956-61-2 | [5] |
| Molecular Formula | C₆H₅BClFO₂ | [1][5] |
| Molecular Weight | 174.37 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 308.1°C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water | [5] |
| Synonyms | (3-Chloro-5-fluorophenyl)boronic acid, 3-Chloro-5-fluorobenzeneboronic acid | [5] |
Safety and Handling: According to safety data sheets, this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
Mandatory precautions include:
-
Handling in a well-ventilated area, preferably a fume hood.[7]
-
Wearing suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Avoiding the formation of dust and aerosols.[7]
-
Storing containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to maintain product quality.[6][7][8]
Commercial Availability and Sourcing Strategy
This compound is readily available from a multitude of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the required scale (milligrams to kilograms), purity, and lead time.
Table 2: Overview of Commercial Suppliers and Typical Grades
| Supplier | Typical Purity Grades Offered | Common Pack Sizes | Notes |
| TCI America | >97.0% | 1g, 5g, 25g | Often contains varying amounts of the corresponding anhydride (boroxine).[9] |
| Thermo Scientific (Alfa Aesar) | ≥94.0% (by HPLC and Titration) | 1g | Provides detailed specifications including NMR conformity.[10] |
| Chem-Impex | ≥99% (by HPLC) | 5G, 25G, 100G, 250G | Markets product for pharmaceutical development and organic synthesis.[1][2] |
| Echemi (Marketplace) | 98%, 99% | Varies (KG available) | Connects buyers with various manufacturers, often based in China.[5] |
| BLDpharm (via Porphyrin-Systems) | 97% | 250mg, 1g, 5g, 10g, 25g | Offers smaller quantities suitable for initial screening and research.[6] |
Key Procurement Considerations (Expert Insights):
-
Anhydride Content: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. Many commercial products are sold as a mixture of the acid and its anhydride. For reactions sensitive to precise stoichiometry, this must be accounted for. The Certificate of Analysis (CoA) may not always quantify the boroxine content, necessitating in-house analysis.
-
Purity vs. Cost: For early-stage discovery, a 95-97% purity grade may be sufficient and more cost-effective. For late-stage development or synthesis of analytical standards, a >98% or >99% grade is advisable to minimize the impact of impurities on reaction outcomes and biological assays.
-
Requesting a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is critical for verifying the identity and purity of the material via methods like HPLC and NMR.
-
Lead Times: While many suppliers have stock in the US or Europe, some products may ship from international warehouses, leading to longer lead times. Plan accordingly, especially for time-sensitive projects.
In-House Quality Control: A Self-Validating System
Upon receipt of the reagent, performing in-house quality control (QC) is a critical, self-validating step to ensure the material meets the standards required for your research. This mitigates risks from shipping issues, mislabeling, or batch-to-batch variability.
The Incoming Reagent QC Workflow
The following workflow provides a robust system for verifying the integrity of newly acquired this compound.
Caption: Workflow for incoming reagent quality control.
Recommended QC Experimental Protocol
Objective: To confirm the identity and approximate purity of this compound.
Methodology: ¹H NMR Spectroscopy
-
Rationale: Proton NMR is a rapid and definitive method to confirm the chemical structure. The presence of the boronic acid proton (B(OH)₂) and the specific splitting pattern of the aromatic protons are characteristic fingerprints. It can also reveal the presence of the boroxine anhydride.[11]
-
Step-by-Step Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the acid and potential impurities, and the acidic B(OH)₂ protons are readily observed.[11]
-
Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Aromatic Region: Look for the characteristic signals of the three aromatic protons. The specific chemical shifts and coupling constants (J-values) should match the 1,3,5-substitution pattern.
-
Boronic Acid Protons: A broad singlet corresponding to the two B(OH)₂ protons should be visible. Its chemical shift is concentration-dependent and it will exchange with D₂O.
-
Boroxine Detection: The presence of the boroxine anhydride will result in a separate set of aromatic signals, often slightly downfield from the boronic acid signals.[11] The integration ratio between these two sets of peaks can be used to estimate the acid-to-anhydride ratio.
-
Impurity Check: Look for unexpected peaks, such as those from residual solvents (e.g., heptane, ethyl acetate from purification) or starting materials.[12]
-
-
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing purity. A reversed-phase method can separate the main component from related impurities. However, boronic acids can be challenging to analyze via HPLC due to their potential for on-column degradation.[13][14]
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable diluent. Aprotic solvents like acetonitrile are often recommended to minimize hydrolysis to the boronic acid if analyzing a boronate ester, and similar principles apply to minimize degradation.[13][14]
-
Chromatographic Conditions (General Starting Point):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-254 nm).
-
-
Data Interpretation:
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area %). This should align with the purity value stated on the CoA.[10]
-
-
Common Impurities and Their Origin
Understanding potential impurities is key to troubleshooting reactions.
-
Boroxine: As mentioned, this trimeric anhydride is the most common related substance, formed by intermolecular dehydration.
-
Protodeboronation Product (1-Chloro-3-fluorobenzene): A common side reaction in Suzuki couplings or during synthesis is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[15][16]
-
Starting Materials: Depending on the synthetic route, residual starting materials like 1-bromo-3-chloro-5-fluorobenzene or related organometallic intermediates may be present.[12]
-
Homocoupled Byproducts: Small amounts of the symmetrical biaryl (3,3'-dichloro-5,5'-difluorobiphenyl) may form during synthesis.
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical innovation. However, its utility is directly linked to its quality. For researchers in drug discovery and materials science, establishing a robust procurement and verification strategy is not an optional step but a prerequisite for generating reliable, reproducible data. By combining careful supplier selection with diligent in-house QC, scientists can confidently employ this versatile building block to advance their research goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. 3-Chloro-5-fluorobenzeneboronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | 328956-61-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. amcrasto.wordpress.com [amcrasto.wordpress.com]
A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
This guide provides an in-depth exploration of the origins, synthetic evolution, and transformative applications of substituted phenylboronic acids. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific journey of these remarkable compounds—from laboratory curiosities to indispensable tools in modern chemistry. We will delve into the causality behind experimental choices, the validation inherent in robust protocols, and the authoritative science that underpins our current understanding.
Part 1: Genesis of an Indispensable Moiety: Early Discoveries and Fundamental Properties
The story of boronic acids begins not in the realm of complex pharmaceuticals, but in the foundational explorations of organometallic chemistry. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2][3] This pioneering work involved a two-stage process: the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air.[1][3] While not a phenylboronic acid, Frankland's work laid the essential groundwork.
The first synthesis of a true arylboronic acid, phenylboronic acid itself, was reported by Michaelis and Becker in 1880. Their method, which involved heating diphenylmercury with boron trichloride in a sealed tube, was arduous and reflective of the synthetic limitations of the era. The resulting benzeneboronyl dichloride was readily hydrolyzed to form the desired phenylboronic acid.
These early compounds were intriguing but remained largely academic curiosities for decades. Their true potential was unlocked only with a deeper understanding of their unique chemical nature. A boronic acid is an organic derivative of boric acid where one hydroxyl group is replaced by an aryl or alkyl group, yielding the general structure R-B(OH)₂.[1] The boron atom, being sp²-hybridized, possesses a vacant p-orbital, rendering the molecule a mild Lewis acid.[3][4] This Lewis acidity is central to its reactivity, allowing it to interact with Lewis bases.[4][5]
Perhaps its most defining feature is the ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some amino acids.[1] This dynamic interaction, an equilibrium between the trigonal boronic acid and a tetrahedral boronate ester, is the basis for many of its modern applications in sensing and molecular recognition.[1][2]
Caption: General structure of a substituted boronic acid.
Part 2: The Synthetic Toolkit: From Stoichiometric Reagents to Catalytic Revolutions
The journey from niche chemical to ubiquitous building block is a story of synthetic innovation. The initial methods were cumbersome, but the drive for more complex molecules, particularly in the nascent pharmaceutical industry, spurred the development of more efficient and versatile synthetic routes.
Early Stoichiometric Methods
For much of the 20th century, the most common route to phenylboronic acids involved the use of powerful organometallic reagents. The archetypal method is the reaction of a Grignard reagent (phenylmagnesium bromide) or an organolithium compound with a trialkyl borate ester, such as trimethyl borate, at low temperatures.[5][6][7] The resulting boronate ester is then hydrolyzed to yield the final phenylboronic acid.[6][8]
While conceptually straightforward, these methods suffered from significant drawbacks. The primary causality for their limitations was the high reactivity of the organometallic reagents, which required strictly anhydrous conditions and were intolerant of many functional groups. Furthermore, the reactions often resulted in low to moderate yields due to the formation of side products.[5]
| Method | Reagents | Conditions | Key Limitations |
| Grignard Reaction | Phenylmagnesium Bromide + Trialkyl Borate | Low Temperature (-78°C to 0°C), Anhydrous | Low yields, functional group intolerance |
| Organolithium Reaction | Phenyllithium + Trialkyl Borate | Low Temperature, Anhydrous | Expensive, hazardous handling, low yields |
| Transmetalation | Phenylsilanes/Stannanes + BBr₃ | Anhydrous | Use of corrosive BBr₃, multi-step process |
The Paradigm Shift: Suzuki-Miyaura Cross-Coupling
The landscape of organic chemistry was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[9][10] The Suzuki-Miyaura reaction emerged as an exceptionally powerful tool for forming carbon-carbon bonds, the very backbone of organic molecules.[9][11]
The immense utility of this reaction elevated phenylboronic acids from mere intermediates to indispensable building blocks.[5][12] The reason for its rapid adoption lies in its remarkable features:
-
Stability: Phenylboronic acids are generally stable, solid compounds that are easy to handle and store compared to other organometallic reagents.[5]
-
Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed, making the reaction "greener" than many alternatives.[4][5]
-
Functional Group Tolerance: The reaction proceeds under mild conditions and is compatible with a vast array of functional groups, allowing for its use in the late-stage synthesis of complex molecules.[13][14]
The catalytic cycle is a self-validating system of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to restart the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Modern Synthetic Advances
The importance of the Suzuki reaction catalyzed further innovation. The Miyaura borylation , developed in 1995, allows for the synthesis of boronic esters directly from aryl halides and a diboron reagent like bis(pinacolato)diboron (B₂pin₂), again using a palladium catalyst.[5][14] This provided a reliable route to the boronic acid precursors themselves. More recently, methods for the direct C-H borylation of aromatic rings have emerged, offering even greater atom economy by avoiding the need for a pre-functionalized halide.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a generalized example and must be adapted for specific substrates and optimized.
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃.
-
Reagent Addition: Add 4-bromotoluene, phenylboronic acid, and potassium carbonate to the flask.
-
Solvent Addition: Add toluene and water to the flask. The biphasic mixture is crucial for the reaction mechanism.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield pure 4-methylbiphenyl.
Self-Validation: The success of the protocol is validated by the consumption of starting materials and the formation of the desired product, confirmed by analytical techniques like NMR spectroscopy and mass spectrometry. The regeneration of the catalyst allows for high turnover, validating the catalytic nature of the process.
Part 3: The Rise to Prominence: Applications Driving Discovery
The development of robust synthetic methods was not an academic exercise; it was driven by the immense practical value of the molecules they could produce.
Medicinal Chemistry and Drug Development
The Suzuki coupling provided medicinal chemists with an unprecedented ability to rapidly synthesize libraries of complex molecules, particularly biaryl structures, which are common motifs in bioactive compounds.[12][13] Substituted phenylboronic acids became essential building blocks for exploring structure-activity relationships (SAR).[12]
The field reached a major milestone with the development and approval of Bortezomib (Velcade®) , a dipeptide boronic acid used in chemotherapy.[1][3] Bortezomib functions as a proteasome inhibitor; the boron atom is key to its mechanism, binding to the active site serine residue of the proteasome.[1] This demonstrated that the boronic acid moiety itself could be a powerful pharmacophore, not just a synthetic handle. This has led to the exploration of boronic acids as inhibitors for a range of enzymes.[1][15]
Chemical Sensing and Diagnostics
The unique, reversible interaction between phenylboronic acids and diols has been ingeniously exploited for sensing applications.[1][8] The most prominent example is the development of glucose sensors. When a phenylboronic acid moiety, often attached to a polymer or fluorescent dye, binds to glucose in the blood, it can trigger a detectable change, such as a shift in color or fluorescence. This has driven research into continuous glucose monitoring systems for diabetes management and glucose-responsive materials for automated insulin delivery.[16][17]
Materials Science
In materials science, phenylboronic acid derivatives are used to create "smart" polymers and hydrogels.[18] The reversible boronate ester linkages can act as dynamic cross-links, allowing materials to self-heal or respond to stimuli like changes in pH or the presence of sugars.[18] These materials have potential applications in drug delivery, tissue engineering, and as functional coatings.[19]
Caption: A timeline of key milestones in boronic acid chemistry.
Conclusion
The history of substituted phenylboronic acids is a compelling illustration of how fundamental chemical discovery, driven by the need for more efficient and selective synthetic tools, can unlock transformative technologies. From Frankland's initial synthesis to the Suzuki-Miyaura coupling and the development of boronic acid-based drugs and sensors, this class of compounds has repeatedly proven its value. Their journey from the pages of 19th-century journals to the core of modern drug discovery pipelines and advanced materials is a testament to the enduring power of synthetic chemistry to shape our world. As research continues, the applications for these versatile boron-containing molecules will undoubtedly continue to expand.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 16. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-5-fluorophenylboronic Acid
Introduction: The Strategic Importance of 3-Chloro-5-fluorophenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the precise installation of fluorine-containing aromatic moieties is a cornerstone of molecular design. The unique electronic properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated synthons invaluable assets. Among these, this compound has emerged as a critical building block. Its application in the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of biaryl and heteroaryl structures that are prevalent in a wide array of pharmaceuticals and advanced materials.[1][2] This guide provides a detailed technical overview and a field-proven protocol for the successful Suzuki coupling of this key reagent, designed for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate, forming a new carbon-carbon bond.[3] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf > Cl.[4] For less reactive aryl chlorides, the choice of a highly active catalyst system is critical.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. Crucially, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-X" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-Ar'" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)(L2)-X" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(L2)-X" -> "Ar-Pd(II)(L2)-Ar'" [label="Transmetalation\n(Ar'-B(OH)2, Base)"]; "Ar-Pd(II)(L2)-Ar'" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Ar'" -> "Pd(0)L2" [style=dashed, label="Catalyst Regeneration"]; } caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol details a robust method for the Suzuki coupling of this compound with an aryl bromide, exemplified by 4-bromoanisole. The electron-withdrawing nature of the chloro and fluoro substituents on the boronic acid can present challenges, necessitating a carefully selected catalyst system to ensure high yields.
Reagents and Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 174.39 | 1.2 | 1.2 |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.7 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a mixed aqueous-organic solvent system is common in Suzuki couplings.[5]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-chloro-5-fluoro-4'-methoxybiphenyl.
Causality Behind Experimental Choices
-
Catalyst Selection: For the coupling of an electron-deficient boronic acid with an aryl bromide, a catalyst with good activity and stability is required. Pd(dppf)Cl₂ is a robust and commercially available precatalyst that has shown broad applicability in Suzuki couplings.[6][7] For more challenging couplings involving aryl chlorides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often in the form of pre-catalysts like XPhos Pd G2 or G3, may be necessary to facilitate the more difficult oxidative addition step.[8][9][10]
-
Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the boronate "ate" complex without causing significant side reactions.[5] For less reactive systems or those prone to protodeboronation, stronger bases like cesium carbonate or potassium phosphate may offer improved results.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 90 °C is a good starting point for couplings involving aryl bromides. For more reactive aryl iodides, lower temperatures may suffice, while less reactive aryl chlorides often require higher temperatures.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst. Consider a more active catalyst system (e.g., XPhos-based). |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities | Use anhydrous solvents and ensure the boronic acid is dry. Minimize the amount of water in the reaction. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Palladium(II) precatalyst reduction issues | Ensure proper activation of the precatalyst. The presence of a phosphine ligand can aid in the reduction of Pd(II) to the active Pd(0) species. |
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluorophenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3-Chloro-5-fluorophenyl Moiety
The 3-chloro-5-fluorophenyl structural motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the chlorine and fluorine substituents, impart desirable characteristics to parent molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and modulated receptor binding affinities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds, offering a powerful and versatile method for constructing complex biaryl and heteroaryl structures.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed cross-coupling of 3-Chloro-5-fluorophenylboronic acid with various aryl and heteroaryl halides.
Theoretical Considerations for Catalyst and Condition Selection
The successful cross-coupling of this compound with aryl chlorides presents a unique set of challenges. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the key oxidative addition step of the catalytic cycle.[3][4][5] Furthermore, the electron-deficient nature of the 3-chloro-5-fluorophenyl ring can influence the transmetalation step. Therefore, judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields and reaction efficiency.
The Palladium Catalyst: Precursors and Active Species
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by a Pd(0) species.[2][6] While various Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can be used, they often require in situ activation. Modern approaches frequently employ stable Pd(II) precatalysts that are readily reduced to the active Pd(0) form under the reaction conditions.[7][8] Common and effective precatalysts include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used Pd(0) source.[1]
-
Palladacycles: These are highly active and stable precatalysts that can lead to very high turnover numbers.[9]
-
[Pd(NHC)(allyl)Cl] Complexes: N-Heterocyclic Carbene (NHC) based precatalysts offer excellent activity for challenging substrates.[10]
The Ligand: The Key to Success with Aryl Chlorides
For the coupling of aryl chlorides, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. Traditional phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[5] The breakthroughs in this area have come from the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands.[5][11]
-
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) enhance the electron density on the palladium center, promoting the oxidative addition of the C-Cl bond.[1] Buchwald and Fu have developed a range of highly effective biarylphosphine ligands (e.g., XPhos, SPhos) that are commercially available and have demonstrated broad utility.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. They are excellent ligands for activating aryl chlorides and often exhibit high thermal stability.[1][12]
The Base: Activating the Boronic Acid
The role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][13] The choice of base can significantly impact the reaction outcome and must be compatible with the substrates and other reaction components.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are commonly used.[13] Potassium carbonate is a good starting point for many reactions. For less reactive substrates, stronger bases like cesium carbonate or potassium phosphate may be required.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, particularly when substrates are sensitive to strong inorganic bases.
The Solvent System: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reactants and catalyst system, and it should be stable under the reaction conditions. Aprotic polar solvents are often favored.
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.
-
Aromatic Solvents: Toluene and xylenes are also frequently used, often in combination with a co-solvent.
-
Aqueous Conditions: Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water), which can accelerate the reaction and are considered "greener."[14][15][16]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a general starting point for the reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl chloride
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the ligand (0.02-0.10 mmol).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction vessel via syringe.
-
Degassing (Optional but Recommended): If not working in a glovebox, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Example Protocol: Synthesis of 3-Chloro-5-fluoro-4'-methoxybiphenyl
This specific example illustrates the coupling of this compound with 4-chloroanisole.
Reaction Scheme:
Materials:
-
This compound (209 mg, 1.2 mmol)
-
4-Chloroanisole (143 mg, 1.0 mmol)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol)
-
XPhos (19.1 mg, 0.04 mmol)
-
K₃PO₄ (425 mg, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add 4-chloroanisole, this compound, Pd(OAc)₂, XPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous dioxane to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired product.
Data Presentation: Comparative Performance of Catalyst Systems
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of aryl chlorides, providing a basis for comparison and selection of a suitable catalyst system.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | 18 | 75-90 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 85-98 | [11] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80 | 16 | 80-95 | [11] |
| [Pd(IPr)(allyl)Cl] | - | K₂CO₃ | Dioxane/H₂O | 110 | 8 | 90-99 | [10] |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a more active precatalyst or ligand system.
-
Inefficient Oxidative Addition: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand.
-
Poor Base Activity: Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry.
-
Presence of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst system can mitigate this.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction is sufficiently basic and that anhydrous solvents are used.
-
-
Substrate Scope: The reactivity of the aryl chloride coupling partner will influence the optimal reaction conditions. Electron-deficient aryl chlorides are generally more reactive than electron-rich ones.[4] Steric hindrance near the coupling site can also impact reaction efficiency.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of complex molecules in the pharmaceutical and materials science industries. Success hinges on the careful selection of a potent catalyst system, typically involving a palladium precursor paired with a bulky, electron-rich phosphine or N-heterocyclic carbene ligand. By understanding the key mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of this reaction to advance their scientific endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Biaryl Synthesis using 3-Chloro-5-fluorophenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biaryls and the Role of 3-Chloro-5-fluorophenylboronic Acid
The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these vital compounds, prized for its mild reaction conditions and broad functional group tolerance.[3][4]
This guide focuses on the application of a particularly valuable building block: This compound . The presence of both a chloro and a fluoro substituent on the phenyl ring introduces unique electronic properties and offers multiple points for further functionalization, making it an attractive starting material for the synthesis of complex molecules. However, the electron-withdrawing nature of these halogens can influence the reactivity of the boronic acid and the resulting biaryl products. Furthermore, when coupling with aryl chlorides, the inertness of the C-Cl bond presents a significant synthetic challenge, necessitating carefully optimized reaction conditions.[2][3]
This document provides a comprehensive overview of the key considerations and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle, illustrated below, comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
References
The Strategic Deployment of 3-Chloro-5-fluorophenylboronic Acid in Modern Medicinal Chemistry
An Application and Protocol Guide
Abstract
3-Chloro-5-fluorophenylboronic acid has emerged as a pivotal building block in medicinal chemistry, prized for its unique electronic and steric properties that impart desirable characteristics to drug candidates. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the applications of this versatile reagent, focusing on its role in constructing complex molecular architectures for targeted therapies, particularly kinase inhibitors. We will dissect the rationale behind its use in structure-activity relationship (SAR) studies and furnish detailed, field-proven protocols for its effective implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel therapeutic agents.
Introduction: The Significance of the 3-Chloro-5-fluoro Motif
This compound is a disubstituted arylboronic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of both a chlorine and a fluorine atom on the phenyl ring is not arbitrary; this specific substitution pattern confers a unique combination of properties that medicinal chemists can exploit to fine-tune the biological activity and pharmacokinetic profile of a molecule.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing halogens, which can significantly modulate the pKa and electronic distribution of the parent molecule. This is crucial for establishing specific interactions with biological targets, such as hydrogen bonds or halogen bonds, and can influence the molecule's overall reactivity and metabolic stability.[4][5]
-
Metabolic Stability: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]
-
Binding Affinity and Lipophilicity: Halogen atoms can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the specific stereoelectronic profile of the 3-chloro-5-fluoro motif can lead to enhanced binding affinity and selectivity for a target protein.[6][7]
Its principal application is the Suzuki-Miyaura coupling reaction , which allows for the precise and efficient formation of a biaryl linkage, a common structural motif in many approved drugs.[1][2]
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this compound. This palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate provides a powerful method for constructing C(sp²)–C(sp²) bonds.[8]
Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[9]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), transfers its organic group to the Pd(II) complex, displacing the halide.[10] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery & Development
The 3-chloro-5-fluorophenyl moiety is frequently incorporated into scaffolds targeting various diseases, with a notable prevalence in kinase inhibitor development.
Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. Many kinase inhibitors target the ATP-binding pocket, and the biaryl hinge-binding motif is a validated strategy for achieving potency and selectivity. This compound is an ideal reagent for synthesizing libraries of compounds to probe this space.
-
Case Study: Aurora Kinase Inhibitors: The development of potent Aurora kinase inhibitors has been a focus for cancer therapy. Structure-based drug design has led to the identification of pyrimidine-based scaffolds where a substituted phenyl ring plays a key role in binding.[11] SAR studies have shown that specific halogenation patterns, such as the 4-chloro-2-fluorophenyl group, can significantly enhance the ability of the inhibitor to reduce levels of oncogenic proteins like cMYC and MYCN.[11] While not the exact 3,5-substitution, this highlights the principle that precise halogen placement, accessible via the corresponding boronic acid, is critical for modulating biological activity. The 3-chloro-5-fluoro pattern offers another unique electronic and steric profile for chemists to explore in SAR campaigns.[12]
Structure-Activity Relationship (SAR) Studies
Beyond its use in creating final compounds, this compound is an invaluable tool for systematic SAR exploration.[2] By coupling it to a core scaffold, medicinal chemists can precisely assess the impact of introducing two meta-positioned, electron-withdrawing halogens. This allows for a rational, iterative approach to lead optimization. For example, in the development of HIV-1 entry inhibitors, the effects of adding various hydrophobic or electron-donating/withdrawing substituents to a phenyl ring were systematically studied to optimize anti-viral activity.[13] This same principle is applied using this compound to understand how this specific substitution pattern influences target engagement, selectivity, and ADME properties.
Experimental Protocols and Methodologies
The following section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Protocol: Synthesis of 3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole.
Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg | Limiting reagent. |
| This compound | 174.37 | 1.2 | 209 mg | 1.2 equivalents to ensure full consumption of the aryl bromide. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg | Catalyst (3 mol %). Other catalysts like Pd(dppf)Cl₂ can also be used. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Anhydrous base.[14] |
| 1,4-Dioxane | - | - | 8 mL | Anhydrous solvent. |
| Water | - | - | 2 mL | Degassed. Used to dissolve the inorganic base. |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (209 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Causality: The flask is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from degrading the Pd(0) catalyst to its inactive Pd(II) oxide form.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Causality: The biphasic solvent system is highly effective. Dioxane dissolves the organic reactants and catalyst, while water dissolves the inorganic base, facilitating the crucial base-mediated transmetalation step at the solvent interface.[14]
-
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Causality: This step is critical to remove dissolved oxygen, which can cause both catalyst deactivation and unwanted side reactions (e.g., homocoupling of the boronic acid).[9]
-
-
Catalyst Addition: Briefly remove the seal to add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Causality: The catalyst is added last after degassing to minimize its exposure to any residual atmospheric oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: The work-up serves to quench the reaction and separate the organic product from the inorganic base, salts, and residual boronic acid.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl.
Conclusion
This compound is more than a simple synthetic intermediate; it is a strategic tool for molecular design in medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction provides efficient access to complex biaryl structures.[1] The unique electronic properties imparted by the 3-chloro-5-fluoro substitution pattern offer a powerful lever for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates.[5][7] The protocols and principles outlined in this guide are intended to empower researchers to confidently and effectively deploy this valuable reagent in the quest for novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of 3-Chloro-5-fluorophenylboronic Acid in Agrochemical Synthesis via Palladium-Catalyzed Cross-Coupling
Introduction
In the landscape of modern agrochemical development, the strategic incorporation of halogenated phenyl moieties is a proven methodology for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] 3-Chloro-5-fluorophenylboronic acid (CAS: 328956-61-2) has emerged as a critical building block for this purpose.[3] Its unique substitution pattern, featuring both a chloro and a fluoro group, allows for the fine-tuning of electronic properties and lipophilicity, which are crucial for optimizing interactions with biological targets and improving transport within plant systems. This versatile organoboron compound is predominantly utilized in Suzuki-Miyaura cross-coupling reactions, a powerful and highly reliable method for forming carbon-carbon bonds.[3][4] This application note provides an in-depth guide for researchers and synthetic chemists on the effective use of this compound in the synthesis of novel agrochemical candidates, supported by a detailed, field-proven protocol.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of synthetic strategies employing this compound. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, yielding complex biaryl structures that are common scaffolds in fungicides, herbicides, and insecticides.[5][6]
Mechanism and Rationale
The catalytic cycle, illustrated below, is a well-understood process that underpins the reaction's reliability.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the reactive boronate species [-B(OR)₃]⁻, which facilitates the transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.
Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. For instance, the choice of base, solvent, and palladium ligand system directly influences the efficiency of the transmetalation and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Model Fungicide Precursor
To illustrate the practical application, we present a detailed protocol for the synthesis of a hypothetical biaryl fungicide precursor, 4-(3-Chloro-5-fluorophenyl)-1-methyl-1H-pyrazole , by coupling this compound with 4-bromo-1-methyl-1H-pyrazole. Pyrazole-based structures are prevalent in modern fungicides, such as Benzovindiflupyr.[7]
Caption: General workflow for the synthesis of a biaryl fungicide precursor.
Detailed Step-by-Step Methodology
Objective: To synthesize 4-(3-Chloro-5-fluorophenyl)-1-methyl-1H-pyrazole with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
4-Bromo-1-methyl-1H-pyrazole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (10 mL per mmol of boronic acid)
-
Ethanol (2.5 mL per mmol of boronic acid)
-
Deionized Water (2.5 mL per mmol of boronic acid)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup (Self-Validating Checkpoint):
-
Assemble the three-neck flask with a reflux condenser and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Causality: An inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq), 4-Bromo-1-methyl-1H-pyrazole (1.1 eq), Potassium Carbonate (3.0 eq), and the Palladium catalyst (0.03 eq).
-
Insight: Using a slight excess of the halide partner can help drive the reaction to completion, consuming the more valuable boronic acid.
-
-
Solvent Degassing and Addition:
-
In a separate flask, degas the toluene, ethanol, and water mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst from deactivation. The biphasic solvent system effectively dissolves both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Stir the mixture vigorously and heat to 80-85 °C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).
-
Insight: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, leading to a cleaner separation.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Validation of Success):
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product should be a white to off-white solid.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides representative data to guide optimization efforts.
| Entry | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 88% |
| 2 | Pd(OAc)₂ (2%) / SPhos (4%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 95% |
| 3 | PdCl₂(dppf) (3%) | K₃PO₄ | THF/H₂O | 70 | 12 | 82% |
This data is representative and serves as a starting point for optimization. Yields are highly substrate-dependent.
Conclusion
This compound is an invaluable reagent for agrochemical synthesis, providing a direct and efficient route to novel, highly functionalized active ingredients. Its utility is maximized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided herein offer a solid foundation for researchers to confidently employ this building block in the development of next-generation crop protection agents. By understanding the causality behind each experimental step, scientists can effectively troubleshoot, optimize, and adapt these methods for their specific synthetic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Note: One-Pot Suzuki-Miyaura Synthesis of Biaryl Compounds Employing 3-Chloro-5-fluorophenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern medicinal chemistry, the biaryl motif is a cornerstone for the design of novel therapeutics. The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 3-Chloro-5-fluorophenylboronic acid emerges as a highly valuable building block in this context, providing a gateway to a diverse range of fluorinated biaryl compounds.[2] Its unique substitution pattern allows for the strategic exploration of chemical space in drug discovery programs.[2]
This application note provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound. The one-pot approach, which circumvents the need for isolation of intermediates, offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, making it an attractive strategy for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[3][4]
Core Principle: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[5][6] The reaction proceeds through a catalytic cycle involving a palladium(0) species and generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]
Experimental Protocol: One-Pot Synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine
This protocol details the one-pot synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine from this compound and 2-bromopyridine as a representative example.
Materials:
-
This compound (1.0 equiv)
-
2-Bromopyridine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), 2-bromopyridine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), tricyclohexylphosphine (8 mol%), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a final solvent ratio of 4:1 (dioxane:water) and a substrate concentration of 0.1 M.
-
Reaction Execution: Stir the reaction mixture vigorously at 100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-Chloro-5-fluorophenyl)pyridine.
Quantitative Data and Expected Outcomes
The following table summarizes the typical reaction parameters and expected outcomes for the one-pot synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine.
| Parameter | Value |
| Reactants | This compound, 2-Bromopyridine |
| Catalyst System | Pd₂(dba)₃ / PCy₃ |
| Base | K₃PO₄ |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
| Purity (post-purification) | >95% |
Mechanism of Action: The Catalytic Cycle in Detail
The one-pot Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle, as illustrated in the diagram below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Figure 2: Workflow for the one-pot synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Ineffective base | - Use a fresh batch of palladium catalyst and ligand.- Ensure solvents are properly dried and degassed.- Consider screening other bases such as Cs₂CO₃ or K₂CO₃. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Maintain a strict inert atmosphere throughout the reaction.- Use a more stable catalyst system or add a stabilizing ligand. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and ensure the base is not excessively hydrated.- Optimize the reaction time to minimize exposure to high temperatures. |
| Difficult Purification | - Close-running impurities | - Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification technique such as recrystallization or preparative HPLC. |
Conclusion
This application note presents a reliable and efficient one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound. The described methodology offers a streamlined approach for the synthesis of valuable fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. The provided protocol, along with the mechanistic insights and troubleshooting guide, serves as a valuable resource for researchers seeking to incorporate this versatile building block into their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Microwave-Assisted Suzuki-Miyaura Cross-Coupling with 3-Chloro-5-fluorophenylboronic Acid: A Guide for Accelerated Synthesis
An Application Guide and Protocol
Abstract: The 3-chloro-5-fluorophenyl motif is a significant structural unit in modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to drug candidates.[1][2] Its efficient incorporation into complex molecules is therefore of high importance. This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-chloro-5-fluorophenylboronic acid, with a focus on leveraging Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, efficient, and reproducible results. We will explore the mechanistic underpinnings, provide a robust starting protocol for coupling with aryl chlorides, and detail a systematic approach to reaction optimization.
Introduction: The Strategic Advantage of MAOS in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[3][4] It facilitates the formation of carbon-carbon bonds, particularly for generating biaryl structures prevalent in pharmaceuticals and advanced materials.[5] However, conventional heating methods can be slow, especially when dealing with less reactive coupling partners like aryl chlorides.
Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By using microwave irradiation, a process of dipolar polarization and ionic conduction rapidly and efficiently heats the reaction mixture, leading to a significant reduction in reaction times—often from hours to mere minutes.[5][6][7] This uniform, instantaneous heating often results in higher yields, reduced side product formation, and improved reproducibility, making it an ideal technology for high-throughput synthesis and library generation in drug discovery.[5][8]
This guide specifically addresses the use of this compound, a substrate whose electronic properties—influenced by the electron-withdrawing chloro and fluoro groups—can present unique challenges and opportunities in cross-coupling reactions.[9]
Mechanistic Considerations: The Palladium Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction hinges on the smooth operation of a palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, inserts into the carbon-halide bond of the electrophile (e.g., an aryl chloride). This is often the rate-limiting step, particularly with the strong C-Cl bond.[10] Electron-rich, bulky phosphine ligands on the palladium center are crucial for promoting this step with challenging aryl chlorides.[11]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[12][13][14] The choice of base and solvent is therefore paramount for an efficient transmetalation.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]
Microwave irradiation dramatically accelerates these steps by providing efficient and uniform heating, overcoming the activation energy barriers more effectively than conventional oil baths.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Microwave-Assisted Suzuki Coupling of an Aryl Chloride
This protocol provides a robust starting point for coupling this compound with a generic aryl chloride. It is designed for a standard 10 mL microwave reaction vessel.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Boronic acids can be irritants; consult the Safety Data Sheet (SDS) before use. Microwave reactors operate under high pressure and temperature; ensure you are properly trained on the instrument's operation.
Reagents & Materials
| Component | Amount (mmol) | Molar Eq. | Purpose |
| Aryl Chloride (Ar-Cl) | 0.5 | 1.0 | Electrophile |
| This compound | 0.75 | 1.5 | Nucleophile |
| Pd(dppf)Cl₂ | 0.015 | 0.03 (3 mol%) | Palladium Precatalyst |
| Potassium Carbonate (K₂CO₃) | 1.0 | 2.0 | Base |
| 1,4-Dioxane | 4 mL | - | Organic Solvent |
| Deionized Water | 1 mL | - | Co-solvent, aids base solubility |
| Microwave Vial (10 mL) with Stir Bar | 1 | - | Reaction Vessel |
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 eq.), this compound (0.75 mmol, 1.5 eq.), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Inerting (Optional but Recommended): Seal the vial with a cap. Purge the vessel with an inert gas (Argon or Nitrogen) for 2-3 minutes by inserting a needle through the septum. This is good practice to prevent potential degradation of the catalyst, although many modern catalysts show good air stability.[5]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 130 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), uncap the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
A Systematic Guide to Reaction Optimization
While the core protocol is robust, achieving optimal yield and purity often requires systematic optimization. The following workflow outlines a logical approach to refining the reaction conditions.
Caption: Fig. 2: Logical workflow for optimizing the Suzuki reaction.
Choice of Base
The base is critical for activating the boronic acid.[12][14] While K₂CO₃ is a good starting point, stronger or weaker bases can significantly impact yield, especially if the substrate has base-sensitive functional groups.
| Base | Typical Conditions | Comments |
| K₂CO₃ | 2.0 eq., Dioxane/H₂O | A reliable, cost-effective choice for many substrates.[15] |
| K₃PO₄ | 2.0-3.0 eq., Dioxane/H₂O or Toluene | Often superior for less reactive aryl chlorides. Its slightly higher basicity can be beneficial.[5][16] |
| Cs₂CO₃ | 2.0 eq., Dioxane or DMF | Highly effective but more expensive. Often used when other bases fail.[17] |
| Et₃N | 3.0 eq., EtOH/H₂O | An organic base, can be useful but is generally less effective in these systems than inorganic bases.[5] |
Choice of Solvent System
The solvent must solubilize the reagents and facilitate heat transfer. Aqueous co-solvents are common in Suzuki reactions as they help dissolve the inorganic base.[5][18]
| Solvent System (v/v) | Dipole Moment (Organic) | Comments |
| 1,4-Dioxane / H₂O (4:1) | 0.45 D | Excellent general-purpose solvent for Suzuki reactions, balances polarity well.[15] |
| THF / H₂O (4:1) | 1.75 D | A good alternative to dioxane. |
| EtOH / H₂O (1:1) | 1.69 D | A "greener" solvent option that can be very effective, promoting solubility of reagents.[5] |
| DMF / H₂O (1:1) | 3.86 D | High boiling point, good for difficult couplings, but can be harder to remove.[5] |
Catalyst Selection and Loading
For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ can be sluggish. Catalysts with bulky, electron-rich phosphine ligands are generally required to promote the difficult oxidative addition step.[19][20]
| Catalyst / Precatalyst System | Typical Loading | Comments |
| [Pd(dppf)Cl₂] | 1-5 mol% | A versatile and reliable catalyst for a range of cross-couplings.[16][21] |
| Pd(OAc)₂ / SPhos | 1-3 mol% | Buchwald ligands like SPhos are highly effective for activating C-Cl bonds. |
| Pd₂(dba)₃ / XPhos | 1-3 mol% | Another powerful Buchwald system, often used for challenging substrates.[22][23] |
| Pd(PPh₃)₄ | 3-5 mol% | The "classical" catalyst; may work for activated aryl chlorides but often less efficient for unactivated ones.[6][15] |
Catalyst loading should be minimized to reduce cost and residual palladium in the final product. A screening from 0.5 mol% to 5 mol% is recommended to find the optimal balance between efficiency and cost.[15]
Concluding Remarks
The combination of microwave-assisted synthesis with the Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient platform for the synthesis of molecules containing the 3-chloro-5-fluorophenyl moiety. By understanding the core principles of the reaction mechanism and adopting a systematic approach to optimization, researchers in drug development and materials science can significantly accelerate their synthetic workflows. The protocols and guidelines presented herein serve as a comprehensive starting point for harnessing this technology to rapidly generate novel molecular architectures.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted reactions | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: Navigating the Challenges of Substituted Phenylboronic Acids
An Application Guide: Strategic Ligand Selection for Suzuki-Miyaura Couplings of 3-Chloro-5-fluorophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
While the reaction is robust, its success is profoundly dependent on the careful selection of reaction parameters, most notably the ligand that coordinates to the palladium catalyst.[4] The ligand's steric and electronic properties directly influence each step of the catalytic cycle, and a suboptimal choice can lead to low yields, side reactions, or complete reaction failure.[5][6]
This guide focuses on a particularly challenging substrate: This compound . The presence of two electron-withdrawing halogens on the phenyl ring introduces specific electronic demands that must be addressed through rational catalyst and ligand selection. This document provides a detailed analysis of the substrate's properties, the mechanistic role of ligands, and a strategic approach to selecting the optimal ligand for successful couplings, complete with detailed experimental protocols and troubleshooting advice.
Understanding the Substrate: Electronic and Steric Profile
The reactivity of this compound in the Suzuki-Miyaura coupling is dictated by the electronic effects of its substituents.
-
Electron-Deficient Ring: The fluorine and chlorine atoms are strongly electron-withdrawing. This reduces the nucleophilicity of the aryl group that must be transferred from boron to palladium during the transmetalation step.[7]
-
Susceptibility to Protodeboronation: A significant challenge with electron-deficient boronic acids is the increased rate of protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of the base), leading to the formation of 1-chloro-3-fluorobenzene and a loss of the desired starting material.[8] A highly efficient catalytic system that promotes rapid transmetalation is required to outcompete this decomposition pathway.
Therefore, the central challenge is to select a catalytic system that can overcome a potentially sluggish transmetalation step while being reactive enough to activate the coupling partner, which is often an unreactive aryl chloride.[9][10]
The Catalytic Cycle: Where Ligands Exert Control
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[11][12] The ligand is not a passive spectator but an active participant that modulates the reactivity of the palladium center at each stage.
// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar'-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_halide [label="L₂Pd(II)(Ar')(X)\n(Ar' = Coupling Partner)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Ar-B(OH)₂ + Base)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_aryl [label="L₂Pd(II)(Ar')(Ar)\n(Ar = 3-Cl-5-F-Ph)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\nProduct", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (Ar'-X). This is often the rate-determining step, especially for less reactive aryl chlorides.[1] Ligands that are both electron-rich and bulky are known to facilitate this step.[13]
-
Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base. For electron-deficient substrates like this compound, this step can be slow.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the product (Ar-Ar'), and the Pd(0) catalyst is regenerated.[14] Bulky ligands promote this final step, preventing unwanted side reactions like β-hydride elimination.[5]
Rational Ligand Selection: A Data-Driven Approach
For the coupling of this compound, particularly with challenging aryl chloride partners, the ideal ligand should create a highly active catalyst that promotes rapid oxidative addition and reductive elimination.[13][15] This points toward two major classes of ligands: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs) .
// Nodes start [label="Start: Select Coupling Partner\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; halide_type [label="What is the halide?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; steric_hindrance [label="Is the partner\nsterically hindered?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Primary Choice:\nBuchwald Ligands\n(XPhos, SPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nhc [label="Alternative/Secondary Choice:\nN-Heterocyclic Carbenes (NHCs)\n(IPr, SIPr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; less_demanding [label="Standard Ligands Possible\n(e.g., PPh₃, PCy₃)\nBut Buchwald/NHC often\nstill superior.", fillcolor="#F1F3F4", fontcolor="#202124"];
| Ligand Class | Specific Examples | Key Characteristics & Rationale | Recommended For |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Bulky & Electron-Rich : These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates the oxidative addition of aryl chlorides.[13] Their steric bulk also facilitates the final reductive elimination step.[6][16] | The first choice for couplings with sterically hindered and electron-neutral/rich aryl chlorides. SPhos is often effective at lower temperatures.[17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-Donors : NHCs are powerful electron donors, even more so than many phosphines, forming very stable palladium complexes.[18] This strong donation is highly effective at activating C-Cl bonds for oxidative addition.[19][20] | Excellent for challenging couplings with deactivated aryl chlorides. Can be superior when phosphine-based catalysts show instability or low turnover. |
| Alkyl Phosphines | P(t-Bu)₃, PCy₃ | Bulky & Electron-Rich : Similar properties to biaryl phosphines but with a less complex structure. P(t-Bu)₃ is particularly effective. | Good for a range of couplings, but modern biaryl phosphines often provide broader scope and higher activity, especially for hindered substrates.[21] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Screening with SPhos Ligand
This protocol is an excellent starting point for coupling this compound with a generic aryl chloride.
Reagents & Materials:
-
This compound (1.2 equiv.)
-
Aryl chloride (1.0 equiv., e.g., 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.), finely ground
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Step-by-Step Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vial with the cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the vial.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the aryl chloride starting material.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Conditions for Hindered Substrates with an NHC Precatalyst
This protocol uses a well-defined NHC-Pd precatalyst, which can offer higher activity and reproducibility for particularly challenging or sterically hindered aryl chlorides.
Reagents & Materials:
-
This compound (1.5 equiv.)
-
Sterically hindered aryl chloride (1.0 equiv., e.g., 1.0 mmol)
-
[IPr-Pd-allyl]Cl (or similar NHC precatalyst, 1.5 mol%)
-
Potassium hydroxide (KOH, 3.0 equiv.)
-
Solvent: Toluene, anhydrous and degassed
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): In a reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), KOH (3.0 mmol), and the [IPr-Pd-allyl]Cl precatalyst (0.015 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Sealing and Heating: Seal the vial tightly. Remove it from the glovebox and place it in a heating block set to 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-9 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: Oxygen contamination has deactivated the Pd(0) catalyst or oxidized the phosphine ligand.[8] 2. Inefficient Oxidative Addition: The C-Cl bond is too strong for the chosen catalytic system.[10] 3. Protodeboronation: The boronic acid is decomposing faster than it is coupling.[8] | 1. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. Use fresh catalyst and ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or an NHC ligand). Increase the reaction temperature. 3. Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent (e.g., toluene, dioxane). Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[22] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][22] | Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |
| Incomplete Conversion | 1. Insufficient Reaction Time/Temp: The reaction is simply too slow under the current conditions. 2. Catalyst Deactivation: The catalyst has lost activity over the course of the reaction, often indicated by the formation of palladium black.[10] | 1. Increase reaction time and/or temperature. 2. Increase catalyst/ligand loading. Switch to a more stable precatalyst (e.g., an NHC-Pd complex). Ensure high-purity reagents, as impurities can poison the catalyst. |
References
- 1. byjus.com [byjus.com]
- 2. scirp.org [scirp.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 18. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3-Chloro-5-fluorophenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning Suzuki-Miyaura cross-coupling reactions that involve 3-Chloro-5-fluorophenylboronic acid. Given its electron-deficient nature, this particular boronic acid can present unique challenges. This guide offers practical, experience-driven advice to help you navigate these complexities and improve your reaction yields.
Understanding the Challenges with this compound
This compound is an electron-deficient boronic acid due to the presence of two electron-withdrawing groups (chlorine and fluorine). This electronic characteristic is a primary factor in the common issues encountered during Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable troubleshooting steps.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.
Initial Troubleshooting Steps:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity this compound. If you suspect degradation, consider converting it to a more stable form, such as a pinacol ester or a MIDA boronate.[1][2]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, be aware that these are more challenging substrates and often necessitate highly active catalyst systems.[1][3]
-
Catalyst and Ligand Condition: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are prone to oxidation.[1] Always use fresh catalyst and ligand that have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Standard Schlenk techniques are highly recommended.[5]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] Your chosen base should also be of high purity.
-
Q2: I'm observing a significant amount of a homocoupling byproduct of my boronic acid. What causes this and how can I minimize it?
A2: The formation of a biaryl product from the coupling of two boronic acid molecules is a known side reaction in Suzuki couplings, particularly with electron-deficient boronic acids.
Understanding Homocoupling:
Homocoupling can be promoted by the presence of oxygen, which can lead to the formation of a palladium-peroxo species that facilitates this undesired reaction.[6] It can also occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species, where two molecules of the boronic acid are consumed.[2][7]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction is set up under a strictly inert atmosphere. Degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential.[8][9]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[2]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling. Ligands like SPhos have been shown to be effective in suppressing homocoupling of electron-deficient boronic acids.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help to ensure the palladium is in the active Pd(0) state and suppress Pd(II)-mediated homocoupling.[8]
Q3: I suspect protodeboronation is a major issue. How can I confirm this and what are the best ways to prevent it?
A3: Protodeboronation is a common side reaction for boronic acids, especially those that are electron-deficient.[1] It involves the cleavage of the C-B bond and its replacement with a C-H bond.
Identifying Protodeboronation:
The primary way to identify protodeboronation is by detecting the formation of 1-chloro-3-fluorobenzene in your reaction mixture. This can be done using techniques like GC-MS or LC-MS by comparing with an authentic sample.
Preventative Measures:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2][7] These esters often exhibit greater stability under reaction conditions and slowly hydrolyze to release the boronic acid in situ.[7][10]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation.[4] Using anhydrous solvents and reagents can be beneficial.
-
Base Selection: The choice and strength of the base can influence the rate of protodeboronation.[7] It is advisable to screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions for your specific substrate combination.[4]
Q4: My reaction is sluggish and does not go to completion, even after extended reaction times. What adjustments can I make?
A4: A stalled or incomplete reaction can be due to several factors, including catalyst deactivation or suboptimal reaction parameters.
Troubleshooting a Sluggish Reaction:
-
Temperature Optimization: While higher temperatures can sometimes lead to degradation, they can also increase the reaction rate. It is recommended to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your system.[4]
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For challenging couplings involving electron-deficient partners, more active catalyst systems are often required.
-
Ligands: Consider screening a panel of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[9] These can often improve the rates of both oxidative addition and reductive elimination.
-
Precatalysts: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for rapid generation of the active Pd(0) species and can be highly effective for challenging couplings.[11][12]
-
-
Solvent Effects: The solvent can significantly impact the solubility of your reagents and the overall reaction rate. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with the addition of water.[2] If solubility is an issue, a different solvent system may be beneficial.
Data Presentation: Ligand and Base Selection
The following table provides a starting point for ligand and base screening for Suzuki reactions with this compound.
| Ligand | Recommended Base(s) | Key Considerations |
| SPhos | K₃PO₄, K₂CO₃ | Often effective at reducing homocoupling of electron-deficient boronic acids. |
| XPhos | K₃PO₄, Cs₂CO₃ | A highly active ligand suitable for challenging couplings, including those with aryl chlorides.[12] |
| PPh₃ | K₂CO₃, Na₂CO₃ | A more traditional ligand, may require higher temperatures and longer reaction times. |
| dppf | Na₂CO₃, K₂CO₃ | Can be effective, but may also promote homocoupling in some cases with electron-deficient boronic acids.[13] |
Experimental Protocols
General Protocol for a Suzuki Coupling with this compound:
This is a general procedure and may require optimization for your specific aryl halide.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualizing the Suzuki Coupling and Troubleshooting
To better understand the process, the following diagrams illustrate the Suzuki catalytic cycle and a decision-making workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Side Reactions of 3-Chloro-5-fluorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common side reactions encountered when using 3-chloro-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As an electron-deficient boronic acid, this reagent is particularly susceptible to certain undesirable pathways that can significantly impact reaction yield and purity. This resource will equip you with the knowledge to diagnose and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 1-chloro-3-fluorobenzene in my reaction mixture. What is causing this, and how can I prevent it?
A1: The formation of 1-chloro-3-fluorobenzene is a classic case of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient arylboronic acids like this compound, as the electron-withdrawing chloro and fluoro groups increase the susceptibility of the carbon-boron bond to cleavage.[2]
Primary Causes:
-
Excessive Basicity: Strong bases, especially in aqueous media, can accelerate protodeboronation by forming a boronate species that is then protonated by a proton source like water.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the C-B bond cleavage.[3]
-
Presence of Protic Solvents: Solvents like water or alcohols can act as proton sources, facilitating the undesired protonolysis.
Quick Mitigation Strategies:
-
Choice of Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides like NaOH or KOH.[3][4] In some cases, fluoride bases like KF can be effective.[5]
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, minimizing its amount or using an anhydrous solvent system with a soluble base can reduce protodeboronation.
-
Temperature Control: Optimize the reaction temperature to the minimum required for efficient cross-coupling.
Q2: My main byproduct is 3,3'-dichloro-5,5'-difluorobiphenyl. What is this, and why is it forming?
A2: The formation of 3,3'-dichloro-5,5'-difluorobiphenyl is due to the homocoupling of your this compound. This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[6]
-
Pd(II) Species: The presence of palladium(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, can mediate the homocoupling reaction.[6]
Quick Mitigation Strategies:
-
Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction vessel before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) available for homocoupling.[7] If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
Q3: Can I use a boronate ester of this compound to avoid these side reactions?
A3: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is an excellent strategy.[1] This "slow release" approach maintains a low concentration of the free boronic acid in the reaction mixture, thereby minimizing both protodeboronation and homocoupling.[1] MIDA boronates, in particular, are known for their high stability and can be used in a controlled, slow release of the boronic acid under basic conditions.[8][9][10][11]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth guide to troubleshooting the specific side reactions of this compound, complete with detailed experimental protocols.
Issue 1: Persistent Protodeboronation
Diagnosis: You consistently observe the formation of 1-chloro-3-fluorobenzene as a major byproduct, leading to low yields of the desired cross-coupled product.
Underlying Cause: The electron-deficient nature of the arylboronic acid makes the C-B bond labile, especially under harsh basic conditions or at elevated temperatures.
Solutions:
1. Optimization of the Base and Solvent System:
The choice of base is critical. Strong bases can accelerate protodeboronation. A comparative study of different bases can help identify the optimal conditions for your specific substrate.
Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Anhydrous THF or Dioxane, 80-100 °C | Often provides good yields with sensitive substrates. | Can have limited solubility in some organic solvents. |
| K₂CO₃ | Aqueous/organic solvent mixture (e.g., Toluene/EtOH/H₂O), 80-100 °C | A good general-purpose base, often effective at minimizing protodeboronation.[12] | Can be less effective for very challenging couplings. |
| Cs₂CO₃ | Dioxane or Toluene, 80-110 °C | High solubility in organic solvents, often used for difficult couplings. | More expensive than other carbonate bases. |
| KF | Anhydrous THF or Dioxane, 80-100 °C | Fluoride ions can activate the boronic acid without the need for strong basicity.[5] | Not universally effective for all substrate combinations. |
| NaOH/KOH | Aqueous/organic solvent mixture | Strong activators of the boronic acid. | High basicity can significantly promote protodeboronation.[3] |
Experimental Protocol 1: Screening of Bases
-
Reaction Setup: In separate, identical reaction vessels, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
Inert Atmosphere: Purge each vessel with argon or nitrogen for 10-15 minutes.
-
Base and Solvent Addition: To each vessel, add a different base (2.0 eq., from Table 1) and the appropriate degassed solvent system.
-
Reaction Execution: Heat the reactions to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the ratio of the desired product to the protodeboronated byproduct for each base to identify the optimal conditions.
2. Use of a "Slow-Release" MIDA Boronate Ester:
This is a highly effective strategy for sensitive boronic acids.
Experimental Protocol 2: Preparation and Use of 3-Chloro-5-fluorophenyl MIDA Boronate
Part A: Synthesis of the MIDA Boronate [5][8][10][11]
-
To a round-bottom flask, add this compound (1.0 eq.) and N-methyliminodiacetic acid (MIDA) (1.0 eq.).
-
Add a suitable solvent such as PEG-300.[8]
-
Heat the mixture (e.g., in a sealed vial at a specified temperature) until the reaction is complete, as monitored by NMR or LC-MS.
-
Isolate and purify the MIDA boronate ester.
Part B: Suzuki-Miyaura Coupling with the MIDA Boronate
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the 3-chloro-5-fluorophenyl MIDA boronate (1.1 eq.), a suitable base (e.g., K₃PO₄, 3.0 eq.), and a highly active catalyst system (e.g., XPhos Pd G2, 2 mol%).[13][14]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., THF/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction to the optimal temperature and monitor its progress. The MIDA boronate will slowly hydrolyze to release the boronic acid, which is then consumed in the cross-coupling reaction.
Issue 2: Significant Homocoupling Product Formation
Diagnosis: You observe a significant amount of 3,3'-dichloro-5,5'-difluorobiphenyl in your crude reaction mixture.
Underlying Cause: The presence of oxygen or an excess of Pd(II) species in the reaction mixture.
Solutions:
1. Rigorous Exclusion of Oxygen and Use of an Appropriate Catalyst System:
Experimental Protocol 3: Minimizing Homocoupling
-
Solvent Degassing: Thoroughly degas the solvent(s) by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup under Inert Gas: Add all solid reagents (aryl halide, boronic acid, base, and catalyst) to a flame-dried Schlenk flask. Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Selection: Use a Pd(0) precatalyst such as Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[15] These ligands promote the desired reductive elimination step over side reactions.
-
Reagent Addition Sequence: Add the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.
Table 2: Recommended Catalyst Systems for Challenging Couplings
| Catalyst/Ligand | Key Features | Recommended for |
| Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient cross-coupling.[15] | General use with electron-deficient boronic acids and aryl chlorides. |
| Pd(OAc)₂ / XPhos | XPhos is highly effective for coupling with unactivated aryl chlorides. | Particularly useful when coupling with challenging aryl chloride partners. |
| XPhos Pd G2/G3 | Pre-formed catalysts that are often more stable and easier to handle.[13][14] | Convenient for screening and optimization, offering high activity. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the key side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 3-Chloro-5-fluorophenylboronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions involving 3-chloro-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common purification hurdles. The unique electronic properties conferred by the chloro and fluoro substituents on the phenylboronic acid ring can influence reaction outcomes and subsequent purification strategies. This guide offers a structured approach to troubleshooting and frequently asked questions to ensure the successful isolation of your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound, most commonly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Persistent Palladium Contamination in the Final Product
Symptoms:
-
Discoloration of the isolated product (often black or gray).
-
Broad signals or baseline noise in NMR spectra.
-
Detection of palladium by sensitive analytical techniques like ICP-MS, even after initial purification.
Probable Causes:
-
Inefficient Removal of Homogeneous Catalyst: The palladium catalyst, essential for the coupling reaction, can remain in the product mixture.[1][2]
-
Formation of Palladium Nanoparticles: Under certain reaction conditions, palladium can precipitate as nanoparticles, which can be challenging to remove by simple filtration.
-
Complexation with the Product: The product molecule itself may have functional groups that chelate with palladium, making its removal difficult.
Solutions:
| Solution | Mechanism of Action | Considerations |
| Palladium Scavengers | Solid-supported reagents with high affinity for palladium, such as materials functionalized with thiols, amines, or dimercaptotriazine.[1] | A screening of different scavengers may be necessary to find one with high selectivity for palladium and low affinity for your product.[2] |
| Activated Carbon | Adsorbs palladium species onto its porous surface.[1][2] | Can also adsorb the desired product, leading to yield loss. The effectiveness is dependent on the specific palladium species present.[2] |
| Crystallization | The desired product crystallizes out of solution, leaving palladium impurities in the mother liquor.[1] | The choice of solvent is critical. Additives can sometimes be used to enhance the solubility of palladium species in the solvent.[1] |
| Column Chromatography | Separates the product from palladium residues based on differential adsorption to the stationary phase.[3] | Can be highly effective but may require optimization of the solvent system. For fluorinated compounds, specialized fluorous chromatography techniques can be beneficial.[4][5] |
Experimental Protocol: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive technique like ICP-MS to confirm its removal.[1]
Issue 2: Presence of Boronic Acid-Derived Impurities
Symptoms:
-
Signals corresponding to the starting boronic acid or its derivatives in the NMR spectrum of the purified product.
-
Mass spectrometry data indicating the presence of homocoupled biaryl products (dimers of this compound).[6]
-
Difficulty in achieving high purity (>98%) of the final product.
Probable Causes:
-
Homocoupling of the Boronic Acid: A common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls.[6]
-
Protodeboronation: The loss of the boronic acid group and its replacement with a hydrogen atom, leading to the formation of 1-chloro-3-fluorobenzene.[7][8]
-
Incomplete Reaction: Unreacted this compound remaining in the mixture.
Solutions:
| Solution | Mechanism of Action | Considerations |
| Aqueous Workup with Base | An aqueous basic wash (e.g., with NaOH or K₂CO₃ solution) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt. | The product must be stable to the basic conditions. |
| Column Chromatography | The polarity difference between the desired product and the boronic acid impurities often allows for effective separation.[9][10] | Careful selection of the eluent system is crucial. A gradient elution may be required. |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for removing impurities, provided there is a significant difference in solubility between the product and the impurities. | A solvent screen is necessary to identify a suitable recrystallization solvent or solvent system. |
Workflow for Selecting a Purification Strategy for Boronic Acid Impurities
Caption: Decision workflow for purifying products with boronic acid-derived impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider after a Suzuki-Miyaura reaction with this compound?
A1: A simple aqueous workup is often the best first step. After the reaction is complete, quenching with water and extracting the product into an organic solvent can remove a significant portion of the inorganic salts and water-soluble byproducts. A subsequent wash with a dilute base can help remove unreacted boronic acid.
Q2: How can I effectively separate my desired biaryl product from the homocoupled dimer of this compound?
A2: Column chromatography is typically the most effective method for this separation.[9][10] The polarity of the desired product and the homocoupled dimer are usually different enough to allow for separation on silica gel. A careful selection of the eluent system, often a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is key. Running a gradient elution can often provide better separation.
Q3: Are there any specific considerations for the column chromatography of fluorinated compounds?
A3: Yes, the presence of fluorine atoms can alter the polarity of a molecule in non-intuitive ways. Sometimes, traditional silica gel chromatography may not provide adequate separation. In such cases, considering reverse-phase chromatography or utilizing columns with fluorous stationary phases could be beneficial.[4][5][11]
Q4: My product seems to be co-eluting with a byproduct. What are my options?
A4: If co-elution is an issue, you have several options:
-
Optimize Chromatography: Try a different solvent system, a different stationary phase (e.g., alumina instead of silica), or a different chromatographic technique like reverse-phase HPLC.
-
Recrystallization: If your product is a solid, this can be a very powerful purification technique. A thorough solvent screen is necessary to find the optimal conditions.
-
Derivative Formation: In some challenging cases, it may be possible to temporarily convert your product into a derivative that is easier to separate. After purification, the derivative can be converted back to the desired product.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment.[12]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (LC-MS, GC-MS): Confirms the molecular weight of the desired product and can help identify impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying the amounts of different components in a mixture.
Decision Diagram for Analytical Validation
Caption: A decision-making diagram for selecting the appropriate analytical validation method.[12]
Disclaimer
The information provided in this technical support guide is for informational purposes only and should be used by qualified individuals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recercat.cat [recercat.cat]
- 10. diva-portal.org [diva-portal.org]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. This compound – porphyrin-systems [porphyrin-systems.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Managing Homocoupling of 3-Chloro-5-fluorophenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 3-chloro-5-fluorophenylboronic acid, with a particular focus on the undesired formation of the homocoupling byproduct, 3,3'-dichloro-5,5'-difluorobiphenyl.
The unique electronic properties of this compound, stemming from the presence of both electron-withdrawing chlorine and fluorine substituents, make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, these same properties can also predispose the reagent to homocoupling, a common side reaction in palladium-catalyzed cross-couplings.[3] This guide is designed to provide you with the expertise and actionable protocols to minimize this side reaction and optimize your desired cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the homocoupling of this compound.
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the case of this compound, the homocoupling product is 3,3'-dichloro-5,5'-difluorobiphenyl. This reaction is a competing pathway to the desired cross-coupling with your aryl halide or triflate and is also catalyzed by the palladium species in the reaction mixture.[4][5]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: Arylboronic acids with electron-deficient rings, such as this compound, can be more prone to homocoupling.[3] The electron-withdrawing nature of the chloro and fluoro substituents can influence the electronic properties of the boronic acid, potentially facilitating the transmetalation steps involved in the homocoupling pathway.
Q3: What are the primary causes of homocoupling in my Suzuki reaction?
A3: The formation of the homocoupling byproduct is often linked to several key factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species.[4][5] These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[6][7][8][9]
-
Use of a Pd(II) Precatalyst: When using a Pd(II) source like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the in-situ reduction to the active Pd(0) catalyst can sometimes be initiated by the boronic acid itself, leading to homocoupling.[4][10]
-
Inappropriate Base or Ligand Choice: The selection of the base and ligand can significantly impact the relative rates of the desired cross-coupling versus the undesired homocoupling.[10][11][12]
Q4: Can the choice of boronic acid versus a boronic ester affect the extent of homocoupling?
A4: Yes, using a boronic ester, such as a pinacol ester, can sometimes lead to cleaner reactions with fewer byproducts, including the homocoupling product. Boronic esters are generally more stable than their corresponding boronic acids and less prone to side reactions like protodeboronation.[13]
Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale to diagnose and mitigate homocoupling of this compound in your experiments.
Issue 1: Significant Formation of 3,3'-dichloro-5,5'-difluorobiphenyl Detected
If you are observing a significant amount of the homocoupled byproduct in your reaction, it is crucial to systematically evaluate and optimize your reaction conditions.
Causality and Mitigation Strategies
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Presence of Dissolved Oxygen | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can initiate a separate catalytic cycle for homocoupling.[6][7][8][9] The mechanism often involves the formation of a palladium peroxo complex.[6][7][8][9] | Implement rigorous degassing. Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[14][15] |
| Use of a Pd(II) Precatalyst | The reduction of Pd(II) to Pd(0) can proceed via a pathway where two molecules of the boronic acid are consumed to form the homocoupled product.[4][10] | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[14] If a Pd(II) source is necessary, consider the addition of a mild reducing agent like potassium formate (1-2 equivalents) before introducing the catalyst to pre-reduce the Pd(II) species.[16][17] |
| Suboptimal Base Selection | The base activates the boronic acid for transmetalation. An overly strong or inappropriate base can accelerate the homocoupling pathway relative to the desired cross-coupling. | Screen weaker inorganic bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[10] |
| Inappropriate Ligand Choice | The ligand modulates the electronic and steric properties of the palladium center. A poorly chosen ligand may not sufficiently promote the desired reductive elimination step of the cross-coupling cycle, allowing the homocoupling pathway to compete. | Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can accelerate the reductive elimination of the desired product and sterically hinder the formation of intermediates that lead to homocoupling.[13][18] |
| High Reaction Temperature | While elevated temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling. | Optimize the reaction temperature. Conduct a temperature screening study to find the lowest effective temperature that provides a reasonable reaction rate while minimizing byproduct formation.[19][20] |
Experimental Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Optimized Protocol for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide or triflate (1.0 equivalent)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (1.2 - 1.5 equivalents), and potassium phosphate under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Further Degassing: Sparge the resulting suspension with Argon or Nitrogen for 15-20 minutes.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask under a positive inert gas pressure.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Both Homocoupling and Protodeboronation are Observed
The simultaneous observation of both homocoupling and protodeboronation (replacement of the boronic acid group with a hydrogen) suggests that the boronic acid is unstable under the reaction conditions.
Causality and Mitigation Strategies
-
Aqueous Conditions: The presence of water, especially at elevated temperatures, can facilitate protodeboronation. While some water is often beneficial for Suzuki couplings, an excess can be detrimental.
-
Solution: Use anhydrous solvents and ensure the base is as dry as possible. If an aqueous base is required, use the minimum amount necessary and consider running the reaction at a lower temperature for a longer duration. Alternatively, switching to the more stable pinacol boronic ester of 3-chloro-5-fluorobenzene can significantly reduce both protodeboronation and homocoupling.
Visualizing the Competing Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
impact of base on 3-Chloro-5-fluorophenylboronic acid reaction efficiency
A Guide to Optimizing Reaction Efficiency Through Strategic Base Selection
Welcome to the technical support guide for 3-Chloro-5-fluorophenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and optimize your reaction conditions, focusing specifically on the critical impact of base selection on the efficiency of cross-coupling reactions.
This compound is a valuable building block in pharmaceutical and materials science, largely due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, the electron-withdrawing nature of its chloro and fluoro substituents presents unique challenges, making the choice of base a pivotal factor for success.
Core Principles: The Multifaceted Role of the Base
In the Suzuki-Miyaura reaction, the base is not merely a spectator or a simple acid scavenger. It is an active and essential participant in the catalytic cycle, and its role is threefold. Understanding these functions is key to troubleshooting and optimization.
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid. It reacts with the Lewis acidic boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[2][3] This "activation" enhances the electron density on the aryl group, facilitating the crucial transmetalation step where the organic moiety is transferred from boron to the palladium catalyst.[4][5]
-
Modification of the Palladium Catalyst: An alternative mechanistic pathway, particularly prevalent with weaker bases in aqueous media, involves the base (as OH⁻) reacting with the arylpalladium(II) halide complex ([Ar-Pd-X]) formed after oxidative addition.[6][7] This generates an arylpalladium(II) hydroxide complex ([Ar-Pd-OH]), which can then react with the neutral boronic acid in the transmetalation step.[6][7] The rate of this pathway can be orders of magnitude faster than the reaction between the halide complex and the boronate.[7]
-
Influencing Side Reactions: The choice and strength of the base can either promote or suppress undesirable side reactions. For an electron-deficient substrate like this compound, the most significant side reaction is protodeboronation , where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process is often accelerated by strong bases.[10]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound.
Q1: My reaction is sluggish or gives a low yield. How can I improve it with base selection?
Answer: A slow or low-yielding reaction with an electron-deficient boronic acid like this compound often points to an inefficient transmetalation step. The electron-withdrawing Cl and F atoms reduce the nucleophilicity of the aryl ring, making it a poorer donor to the palladium center.
Troubleshooting Steps:
-
Increase Base Strength: The most direct approach is to switch to a stronger base. This more effectively generates the boronate anion, increasing its concentration and reactivity, thereby accelerating transmetalation. Stronger bases are particularly effective when coupling with challenging partners like aryl chlorides.[11]
-
Consider the "Cesium Effect": Cesium carbonate (Cs₂CO₃) often provides superior results for difficult couplings.[11] This "cesium effect" is attributed to the higher solubility of cesium salts in organic solvents and the greater dissociation of the boronate salt, leading to a more active nucleophile.
-
Evaluate Solvent System: Ensure your solvent system is appropriate. Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are common and necessary for many inorganic bases to function.[12] The water facilitates the formation of hydroxide species and helps solubilize the base.[13]
Data Summary: Comparative Performance of Common Bases
| Base | Typical Strength | Recommended For | Potential Issues |
| K₃PO₄ | Strong | Electron-deficient boronic acids, N-containing heterocycles.[11] | Can promote protodeboronation; may hydrolyze sensitive esters. |
| Cs₂CO₃ | Strong | Challenging substrates, sterically hindered partners.[11] | Higher cost. |
| K₂CO₃ | Moderate | General purpose, good starting point for optimization.[11] | May not be strong enough for very unreactive partners. |
| Na₂CO₃ | Moderate | Widely used, cost-effective for a broad range of substrates.[11][14] | Can be less effective than K₂CO₃ or Cs₂CO₃. |
| KF | Weak | Substrates with base-labile functional groups (e.g., esters).[4] | May not be sufficiently basic to drive difficult couplings. |
Yields are highly substrate- and condition-dependent. This table serves as a general guideline for initial screening.
Q2: I'm observing significant protodeboronation. How can I prevent this?
Answer: Protodeboronation is the Achilles' heel of many electron-deficient boronic acids, especially under basic aqueous conditions.[8][10] It is a process where the boronic acid is converted back to the parent arene (1-chloro-3-fluorobenzene in this case), consuming your starting material.
Troubleshooting Steps:
-
Reduce Base Strength/Stoichiometry: This is a delicate balance. While a strong base is needed for activation, excessive basicity accelerates protodeboronation.[10] Try a weaker base like K₂CO₃ or KF. You can also screen lower equivalents of a stronger base (e.g., reduce from 3.0 eq to 1.5-2.0 eq).
-
Use Anhydrous Conditions: While many Suzuki protocols use water, it can be the source of protons for protodeboronation. In some cases, switching to a strictly anhydrous solvent system with a soluble base (like KF in the presence of a crown ether, or using an organic base in specific circumstances) can mitigate the issue.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin). These esters are generally more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid under the reaction conditions.[9][15]
Q3: How do I systematically choose the right base for my specific reaction?
Answer: A systematic approach is crucial. The optimal base depends on the interplay between your boronic acid, the coupling partner (electrophile), and any sensitive functional groups. The following workflow provides a logical decision-making process.
Experimental Protocol: Base Screening
This protocol provides a robust template for screening various bases to find the optimal conditions for your specific coupling partners.
Objective: To determine the most effective base for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol, limiting reagent)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Bases to be screened (K₃PO₄, Cs₂CO₃, K₂CO₃, KF) (2.0 mmol each)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL total)
-
Internal standard (e.g., dodecane) for GC/LC analysis
Procedure:
-
Preparation: To each of four flame-dried reaction vials equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (208 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Base Addition: To each vial, add one of the selected bases (2.0 mmol):
-
Vial 1: K₃PO₄ (424 mg)
-
Vial 2: Cs₂CO₃ (652 mg)
-
Vial 3: K₂CO₃ (276 mg)
-
Vial 4: KF (116 mg)
-
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen. Oxygen can cause unwanted homocoupling of the boronic acid.[16]
-
Solvent Addition: Add the degassed solvent mixture (4 mL Dioxane, 1 mL Water) to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum block or oil bath set to 100 °C. Stir the reactions vigorously for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, quench a small aliquot from each reaction with water and extract with ethyl acetate containing an internal standard. Analyze the organic layer by GC or LC-MS to determine the conversion and yield for each base.
-
Workup & Purification: Once the optimal base is identified and the reaction is scaled up, the typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating. The crude product is then purified by flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 3-Chloro-5-fluorophenylboronic acid
Welcome to the dedicated technical support hub for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 3-Chloro-5-fluorophenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot challenges related to this specific reagent. The electron-withdrawing nature of the chloro and fluoro substituents on the phenylboronic acid can present unique challenges, and the choice of solvent is a critical parameter that dictates the success, efficiency, and selectivity of your reaction.
This guide moves beyond generic protocols to provide in-depth, evidence-based answers to common issues, grounded in the fundamental principles of organometallic chemistry.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. Could the solvent be the culprit?
A1: Absolutely. While catalyst, ligand, and base are critical, the solvent plays a multifaceted role that is often underestimated.[1][2] For an electron-deficient boronic acid like this compound, solvent choice directly impacts several key stages of the catalytic cycle:
-
Solubility and Availability of Reagents: Ensure your boronic acid, aryl halide, and base are adequately soluble in the chosen solvent. Poor solubility can lead to low effective concentrations and slow reaction rates. While this compound is soluble in methanol, its solubility in less polar solvents may be limited.[3] A mixture of solvents, such as toluene/water or dioxane/water, is often employed to ensure all components are sufficiently dissolved.[4]
-
Catalyst Activation and Stability: Solvents can play a direct role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] Furthermore, the solvent can coordinate to the palladium center, influencing its stability and reactivity.[5][6][7]
-
Transmetalation Efficiency: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. The polarity of the solvent can influence the activation of the boronic acid by the base and the subsequent transfer to the palladium complex.[8]
Q2: I am observing significant amounts of byproducts, such as homocoupling of the boronic acid or protodeboronation. How can my solvent choice mitigate these issues?
A2: Side reactions are a common nuisance, and solvent selection is a key strategy to suppress them.
-
Protodeboronation (Loss of the Boronic Acid Group): This is often exacerbated by the presence of water, especially at elevated temperatures. While aqueous bases are common, using an excessive amount of water or prolonged reaction times can lead to the replacement of the boronic acid group with a hydrogen atom. Carefully controlling the water content in your solvent system is crucial.[9] Sometimes, using a less polar aprotic solvent with a carefully dried base can minimize this side reaction.
-
Homocoupling (Formation of a Biaryl from Two Boronic Acid Molecules): This side reaction can be promoted by the presence of oxygen. Therefore, ensuring your solvent is thoroughly degassed is critical. The choice of a higher boiling point solvent might require more rigorous degassing techniques.
Q3: What is the general consensus on protic vs. aprotic solvents for reactions with this compound?
A3: The choice between protic and aprotic solvents is not always straightforward and depends on the specific reaction partners and conditions.[10][11]
-
Protic Solvents (e.g., water, alcohols): These can be beneficial in Suzuki-Miyaura reactions as they can aid in the dissolution of the inorganic base and facilitate the transmetalation step. However, as mentioned, they can also promote protodeboronation. A mixed solvent system, such as THF/water or isopropanol/water, often provides a good balance.[9][12]
-
Aprotic Solvents (e.g., THF, dioxane, toluene, DMF): These are widely used and can be broadly categorized:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These can stabilize charged intermediates in the catalytic cycle.[13] However, some polar coordinating solvents like DMF and acetonitrile can sometimes lead to changes in reaction selectivity or catalyst deactivation.[9][13]
-
Nonpolar Aprotic Solvents (e.g., toluene, dioxane): These are often good choices for minimizing side reactions and can be particularly effective with bulky ligands that promote the formation of highly active monoligated palladium species.[1]
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause(s) Related to Solvent | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Poor Solubility of Reagents: this compound or the coupling partner may not be fully dissolved. 2. Inefficient Catalyst Activation: The solvent may not be effectively promoting the reduction of the Pd(II) precatalyst. 3. Catalyst Poisoning: Impurities in the solvent can poison the palladium catalyst.[14] | 1. Solvent Screening: Test a range of solvents and co-solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/EtOH). Start with a 4:1 or 5:1 organic to aqueous ratio. 2. Use of Additives: A small amount of a polar co-solvent like ethanol can sometimes aid in catalyst activation. 3. Solvent Purity: Always use high-purity, anhydrous, and degassed solvents. If issues persist, consider using freshly distilled solvents.[15] |
| Formation of Protodeboronation Byproduct | 1. Excessive Water: Too much water in the solvent system can lead to the cleavage of the C-B bond. 2. High Reaction Temperature: Elevated temperatures in the presence of a protic solvent can accelerate protodeboronation. | 1. Optimize Water Content: Systematically reduce the amount of water in your solvent mixture. Try running the reaction under anhydrous conditions with a suitable organic-soluble base (e.g., K₃PO₄). 2. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the solvent allows for oxidative homocoupling. 2. Specific Solvent Effects: Certain solvents may favor pathways leading to homocoupling. | 1. Rigorous Degassing: Ensure the solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Solvent Change: Switch to a different solvent system. For instance, if you observe homocoupling in DMF, try a less coordinating solvent like toluene. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Water Content: Using solvents from different sources or not properly drying them can lead to varying amounts of water. 2. Solvent Impurities: Trace impurities in the solvent can have a significant impact on the reaction outcome.[14] | 1. Standardize Solvent Handling: Use a consistent source of high-purity solvent and establish a standard operating procedure for drying and degassing. 2. Use High-Purity Solvents: For sensitive reactions, it is advisable to use solvents from freshly opened bottles or those that have been purified by distillation. |
Experimental Protocol: A General Guideline for Solvent Optimization
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A range of degassed solvents (e.g., Toluene, Dioxane, THF, and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Internal standard for GC/LC-MS analysis (if required)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Solvent Screening Strategy:
To optimize the reaction, set up parallel reactions using different solvent systems. A good starting point would be:
-
Toluene/Water (4:1)
-
Dioxane/Water (4:1)
-
THF/Water (4:1)
-
Anhydrous Toluene with K₃PO₄
Analyze the yield and purity of the product from each reaction to determine the optimal solvent system.
Visualizing Key Concepts
To better understand the intricate processes at play, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting solvent-related issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting solvent-related issues.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. differencebetween.com [differencebetween.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 3-Chloro-5-fluorophenylboronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 3-Chloro-5-fluorophenylboronic acid. Due to its electronic properties, this reagent is particularly susceptible to side reactions that can lead to low yields and catalyst deactivation. This document provides field-proven insights and solutions to overcome these challenges.
Troubleshooting Guide: Question & Answer
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction with this compound is giving a very low yield or failing completely. What are the first things I should check?
A1: A failed Suzuki coupling can often be traced back to a few critical parameters. A systematic check is the most efficient way to diagnose the problem.
-
Catalyst & Ligand Integrity: The active catalyst is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphines are susceptible to oxidation.[3]
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the oxidative degradation of phosphine ligands.[1][3] Furthermore, oxygen can facilitate the unwanted homocoupling of the boronic acid.[1] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
-
Reagent Quality & Stability: this compound is an electron-deficient boronic acid. This class of reagents is notoriously prone to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions at elevated temperatures.[3][4] Use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable derivative like a potassium trifluoroborate salt or a pinacol ester.[4][5]
Q2: I see a significant amount of a byproduct that corresponds to the protonated starting material (1-Chloro-3-fluorobenzene). What is causing this and how can I prevent it?
A2: This is a classic sign of protodeboronation , the most common failure mode for electron-deficient boronic acids like this compound.[3][4] This side reaction is often accelerated by strong bases, the presence of water, and high temperatures.
Here are strategies to mitigate it:
-
Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also promote protodeboronation.[6] Avoid strong bases like NaOH or KOt-Bu. Instead, use milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[3][4] Cesium bases (e.g., Cs₂CO₃, CsF) are often particularly effective.
-
Anhydrous or Biphasic Conditions: While many Suzuki protocols use aqueous bases to aid solubility, water is the proton source for this side reaction.[4] For highly sensitive substrates, switching to strictly anhydrous conditions with a soluble organic base or using a biphasic system (e.g., Toluene/H₂O) where the concentration of water in the organic phase is low can be beneficial.
-
Use of More Stable Boron Reagents: This is one of the most robust solutions. Converting the boronic acid to a potassium trifluoroborate salt (ArBF₃K) or a pinacol boronate ester (ArBpin) dramatically increases its stability towards protodeboronation.[4][5] These reagents then slowly release the boronic acid in situ under the reaction conditions, keeping its standing concentration low and minimizing the rate of decomposition.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of decomposition. Monitor the reaction closely and work it up as soon as the starting material is consumed.[3]
Q3: My reaction mixture turns black, and a precipitate forms shortly after heating. Is my catalyst dead?
A3: Yes, this is a strong indication of catalyst deactivation via the formation of palladium black . Palladium black consists of agglomerated, insoluble Pd(0) nanoparticles that have very low catalytic activity.[8][9] This typically happens when the phosphine ligands, which are meant to stabilize the soluble, monomeric Pd(0) species, are either insufficient or have degraded.[2]
Causality & Solutions:
-
Ligand Degradation: Bulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) center and facilitating the key steps of the catalytic cycle. If the ligand is oxidized or otherwise degraded, the "naked" Pd(0) atoms will rapidly aggregate.
-
Solution: Use modern, highly stable, and active ligands. For coupling an aryl chloride, Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[10][11] They are designed to be both highly electron-rich (promoting oxidative addition to the C-Cl bond) and sterically bulky (preventing aggregation and promoting reductive elimination).
-
-
Incorrect Pd:Ligand Ratio: An insufficient amount of ligand relative to the palladium source can leave Pd(0) centers exposed.
-
Solution: When not using a pre-formed precatalyst, ensure a proper Pd:Ligand ratio, typically ranging from 1:1 to 1:2.
-
-
High Temperatures: Excessive heat can accelerate both ligand degradation and palladium aggregation.
-
Solution: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C). Modern G3 or G4 palladacycle precatalysts are often effective at milder temperatures.[11]
-
Q4: The reaction is very slow and stalls before completion, even with a good catalyst system. What is limiting the turnover?
A4: If you have addressed the issues above, a stalled reaction often points to a problem with one of the elementary steps in the catalytic cycle: oxidative addition or reductive elimination.
-
Difficult Oxidative Addition: The C-Cl bond of your coupling partner is strong and less reactive than C-Br or C-I bonds.[3] Oxidative addition of Pd(0) into this bond is often the rate-limiting step.
-
Slow Reductive Elimination: The final step, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst. This step can be hindered by steric crowding around the palladium center.
-
Solution: While bulky ligands are needed for stability, excessive bulk can slow this step. The Buchwald-type ligands represent a fine balance, being bulky enough to promote the reaction while not shutting it down.[10]
-
-
Solvent Choice: The solvent plays a critical role in solubility, catalyst stability, and modulating reactivity.[12][13] Poor solubility of any component can halt the reaction.
-
Solution: Ethereal solvents like 1,4-dioxane and THF, often with a small amount of water (e.g., 4:1 or 10:1 ratio), are excellent general choices that balance the solubility of organic substrates and inorganic bases.[4][14] Aprotic polar solvents like DMF can also be effective but may require more careful optimization.[13]
-
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a "challenging" substrate? A: The two electron-withdrawing halogen substituents (Cl and F) make the aromatic ring electron-deficient. This has two main consequences: 1) It increases the acidity of the boronic acid, making it more susceptible to base-mediated protodeboronation.[3][4] 2) While it can help the oxidative addition step with the aryl halide partner, it makes the boronic acid itself a poorer nucleophile for the transmetalation step.
Q: What is a "precatalyst" and why should I use one? A: A precatalyst is an air-stable Pd(II) complex that is designed to cleanly and efficiently generate the active Pd(0) species under the reaction conditions.[1][11] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles (e.g., XPhos Pd G3), are highly reliable.[1][11] They offer significant advantages over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, as they provide a well-defined 1:1 ratio of Pd to ligand and have a very rapid and efficient activation mechanism.[11] This leads to more reproducible results and often allows for lower catalyst loadings.
Q: Can I use a heterogeneous catalyst like Pd/C? A: While Pd/C is an attractive option for its ease of removal, it is generally not effective for challenging couplings involving aryl chlorides. These reactions require the specific electronic and steric properties imparted by soluble phosphine ligands, which are absent in standard Pd/C catalysis.[12] Specialized heterogeneous catalysts exist but are less common for this type of transformation.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The core process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Key Catalyst Deactivation Pathways
Understanding how the catalyst fails is key to preventing it. The two primary pathways for this substrate are protodeboronation and Pd(0) aggregation.
Caption: Major side reaction and catalyst deactivation pathways.
Recommended Protocols & Data
Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause | Recommended Solution |
| Low to no yield | Inactive catalyst, O₂ contamination, poor reagent quality | Use a reliable precatalyst (e.g., XPhos Pd G3), ensure rigorous degassing, and use fresh, high-purity reagents.[1][3] |
| Protodeboronation byproduct | Base too strong, excess water, high temperature | Switch to a milder base (K₃PO₄, Cs₂CO₃), consider anhydrous conditions, or convert boronic acid to a trifluoroborate salt.[3][4][5] |
| Reaction turns black | Catalyst aggregation (Pd black formation) | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to stabilize Pd(0) and prevent aggregation.[2][8] |
| Reaction stalls | Slow oxidative addition (C-Cl bond) | Use a highly active, electron-donating ligand system designed for aryl chlorides.[3][10] |
| Poor solubility | Inappropriate solvent | Use a solvent system known for good performance, such as 1,4-Dioxane/H₂O or THF/H₂O.[4][14] |
Protocol 1: General Procedure for Coupling with this compound
This protocol is a robust starting point and should be optimized for your specific aryl chloride coupling partner.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M relative to the limiting reagent.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium (3-Chloro-5-fluorophenyl)trifluoroborate
Converting the boronic acid to its trifluoroborate salt significantly enhances its stability.[5]
-
Dissolution: In a flask, dissolve this compound (1.0 equiv) in methanol.
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30-60 minutes. A white precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with cold water and then with a cold organic solvent (e.g., diethyl ether) and dry under vacuum. This stable salt can now be used in the Suzuki coupling (typically with a base like Na₂CO₃ or Cs₂CO₃) in place of the boronic acid.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
managing impurities in commercial 3-Chloro-5-fluorophenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 3-Chloro-5-fluorophenylboronic acid. As a Senior Application Scientist, I have designed this guide to move beyond simple data sheets and address the practical, real-world challenges you may encounter in the lab. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights into managing the quality and performance of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis.[1] Its primary application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful methods for creating carbon-carbon bonds, which is a fundamental step in the synthesis of complex molecules. The specific arrangement of the chloro and fluoro substituents on the phenyl ring makes this reagent a valuable building block for creating novel pharmaceuticals, particularly in targeted cancer therapies, as well as agrochemicals and advanced materials.[1]
Q2: What are the typical specifications for a commercial lot of this reagent?
While specifications vary by supplier, a high-quality commercial lot of this compound should meet the criteria outlined below. It is crucial to consult the Certificate of Analysis (CoA) for your specific lot.
| Parameter | Typical Specification | Rationale |
| Appearance | White to off-white crystalline powder | Significant deviation in color (e.g., yellow, brown) may indicate the presence of oxidative or degradation impurities. |
| Purity (by HPLC/Titration) | >97% | Ensures a high concentration of the active monomeric species for predictable reaction stoichiometry.[1] |
| Melting Point | >200 °C | A broad or depressed melting range often suggests the presence of impurities.[3][4] |
| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical identity and provides a preliminary assessment of major impurities, such as boroxine. |
| Water Solubility | Slightly soluble | This property is relevant for choosing appropriate solvent systems for reactions and purification.[2][4] |
Q3: How should I properly store this compound to ensure its stability?
Proper storage is critical to maintaining the integrity of the reagent. Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Boronic acids are susceptible to dehydration, which leads to the formation of their cyclic trimeric anhydrides, known as boroxines.[5][6] Storing it in a cool, dry, and inert environment minimizes this conversion and prevents potential oxidative degradation.
Troubleshooting Guide: Impurity Identification & Management
This section addresses the most common issues encountered during the use of this compound in experimental settings.
Q4: My ¹H NMR spectrum looks unusual and more complex than expected. What is the most common impurity I am seeing?
The most likely cause for a complex ¹H NMR spectrum is the presence of the corresponding boroxine , which is the cyclic trimeric anhydride of the boronic acid.[7] This is not a traditional impurity from a synthesis but rather the product of a reversible dehydration equilibrium.[5][6]
Causality: Three molecules of the boronic acid can lose three molecules of water to form a stable six-membered ring. This equilibrium is influenced by the presence of water, temperature, and solvent.[5][8] In anhydrous solvents or upon drying, the equilibrium shifts toward the boroxine.[5][9]
Caption: Boronic Acid-Boroxine Equilibrium.
Identification: The aromatic protons of the boroxine are typically shifted downfield in the ¹H NMR spectrum compared to the monomeric boronic acid. You can use the relative integration of these distinct signals to estimate the ratio of the two forms.
| Species | Typical ¹H NMR Aromatic Signal (DMSO-d₆) | Notes |
| Boronic Acid Monomer | ~7.4 - 7.8 ppm | Broad singlet for the B(OH)₂ protons is also often visible around 8.2 ppm. |
| Boroxine Trimer | ~7.8 - 8.2 ppm | The downfield shift is due to the different electronic environment within the boroxine ring.[9] |
Q5: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could impurities in the boronic acid be the problem?
Absolutely. While the presence of boroxine can affect reaction kinetics, other more detrimental impurities or side reactions are often the culprits.
1. Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive.[10] This process can be accelerated by elevated temperatures and aqueous basic conditions, which are common in Suzuki couplings.[11]
2. Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (3,3'-dichloro-5,5'-difluorobiphenyl). This side reaction consumes your reagent and complicates purification. It is often promoted by the presence of oxygen or excess palladium catalyst.[12]
3. Synthesis-Related Impurities: Residual starting materials (e.g., 1-bromo-3-chloro-5-fluorobenzene) or inorganic salts from the workup can interfere with the catalytic cycle.[2][13]
Below is a logical workflow to diagnose a failing Suzuki reaction where the boronic acid is suspected to be the issue.
Caption: Troubleshooting Workflow for Suzuki Coupling.
Q6: How can I analyze the purity of my this compound quantitatively?
While NMR provides a good qualitative picture, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantitative purity analysis of boronic acids.[14] It allows for the separation and quantification of the main component from related impurities.
Analytical Method Comparison
| Method | Principle | Sensitivity | Throughput | Key Application |
| HPLC-UV | Chromatographic separation with UV detection. | µg/mL to ng/mL | High | Routine purity checks and quantification of known UV-active impurities.[14] |
| LC-MS | Chromatographic separation with mass spectrometry detection. | ng/mL to pg/mL | Medium | Trace-level quantification and identification of unknown impurities by mass.[14][15] |
| GC-MS | Gas chromatographic separation; requires derivatization for non-volatile boronic acids. | ng/mL | Medium | Analysis of volatile impurities or starting materials.[14] |
Protocol: General RP-HPLC Method for Purity Analysis
This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and impurity profile.
| Parameter | Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for arylboronic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to suppress the ionization of the boronic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is effective for screening for impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Sample Prep | Dissolve ~1 mg/mL in Acetonitrile/Water (1:1) | Use aprotic solvents like acetonitrile for initial dissolution to minimize on-column degradation.[16][17] |
Q7: My batch of boronic acid has low purity. How can I purify it before use?
Purifying a commercial batch of boronic acid is often straightforward and can rescue a problematic Suzuki reaction. Recrystallization is the most effective method.
Protocol: Purification by Recrystallization
This procedure leverages the temperature-dependent solubility of the boronic acid to separate it from less soluble or more soluble impurities.
-
Solvent Selection: Place a small amount of the boronic acid (~50 mg) in a test tube. Add a small volume of water and heat the suspension. If it dissolves completely upon heating and precipitates upon cooling, water is a suitable solvent.[9] If it is too soluble, consider a mixed solvent system like ethanol/water or toluene.
-
Dissolution: In a flask, add the impure boronic acid to the minimum amount of boiling solvent required for complete dissolution. Stir vigorously. If colored impurities are present, a small amount of activated charcoal can be added at this stage.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. It is crucial to avoid excessive heat, which can promote boroxine formation.
-
Validation: Confirm the purity of the recrystallized material using your established HPLC method or by ¹H NMR before using it in a reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 328956-61-2 [chemicalbook.com]
- 3. This compound | 328956-61-2 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 3-Chloro-5-fluorophenylboronic Acid
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 3-Chloro-5-fluorophenylboronic acid in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The core challenge with this compound stems from its electronic nature. The presence of two electron-withdrawing substituents (chloro and fluoro) significantly reduces the electron density of the phenyl ring. This deactivation makes the boronic acid less nucleophilic, which can dramatically slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to low or no product yield under standard conditions.[1][2][3] Furthermore, electron-poor boronic acids are more susceptible to side reactions like protodeboronation.[4][5]
This guide provides a structured approach to overcoming these hurdles, from initial troubleshooting to advanced catalytic system selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What's the most likely cause?
A1: The primary cause is the electronically-deficient nature of the boronic acid. The two halogen substituents withdraw electron density, making the aryl group a poor nucleophile for the transmetalation step of the catalytic cycle.[1][2] This is often the rate-limiting step in couplings involving electron-poor partners. Standard conditions that work for electron-rich or neutral boronic acids are frequently insufficient.
Q2: What are the first troubleshooting steps I should take when my reaction fails?
A2: Before making drastic changes, verify the fundamentals:
-
Reagent Quality: Ensure your this compound is pure and has not degraded. Consider its stability and storage conditions.[6]
-
Catalyst Activity: Confirm your palladium catalyst and phosphine ligand are active. Palladium(0) sources can degrade with improper storage. Using a reliable precatalyst can often solve this issue.[7]
-
Oxygen Exclusion: Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[5][8]
-
Base & Solvent Purity: Use high-purity, anhydrous solvents (if the reaction is anhydrous) and ensure your base is fresh and appropriately handled.
Q3: I'm observing significant formation of 1-chloro-3-fluorobenzene. What is this side reaction and how can I prevent it?
A3: This is a classic case of protodeboronation , a common side reaction for electron-deficient boronic acids.[4][5] In the presence of a base and a proton source (like water in the solvent mixture), the boronic acid group is cleaved and replaced with a hydrogen atom. To mitigate this:
-
Use a more stable boronate ester: Converting the boronic acid to its pinacol (BPin) or MIDA ester derivative can significantly increase stability and prevent premature decomposition.[4][5]
-
Minimize Water: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use a carefully controlled solvent system (e.g., Dioxane/H₂O 10:1).[8]
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed.[5]
Q4: My reaction turns black, and I only recover starting materials. What does this indicate?
A4: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of your palladium catalyst out of the solution.[5][9] This effectively halts the catalytic cycle. Common causes include:
-
Presence of Oxygen: Inadequate degassing is a frequent culprit.[8]
-
Ligand Degradation or Mismatch: The phosphine ligand may be unstable at the reaction temperature, or it may not be bulky or electron-rich enough to stabilize the palladium center, especially when coupling challenging substrates.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Q5: When should I move beyond standard catalysts like Pd(PPh₃)₄?
A5: You should consider advanced catalyst systems immediately when dealing with two electron-poor coupling partners, as is the case with this compound.[10] Catalysts like Pd(PPh₃)₄ are often ineffective for such challenging transformations. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are specifically designed to accelerate the slow steps of the catalytic cycle (oxidative addition and reductive elimination) and are much more robust.[7][11]
Troubleshooting Guides and Optimization Protocols
Guide 1: Systematic Optimization of Reaction Parameters
When initial attempts fail, a systematic approach to optimizing the reaction conditions is crucial. The choice of base, solvent, and temperature are all interdependent and can have a profound impact on yield.
Core Concept: The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[12][13] The effectiveness of a base depends on its strength, solubility, and interaction with the solvent and catalyst.
-
Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are the most common and effective choices.[12]
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective in anhydrous or low-water conditions.
-
Cs₂CO₃ (Cesium Carbonate): Highly effective for difficult couplings due to its high solubility in organic solvents and its ability to facilitate catalyst turnover.[12]
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, but may be less effective for this challenging substrate.[7]
-
Workflow for Parameter Screening
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: Logical workflow for troubleshooting Suzuki-Miyaura couplings.
Guide 2: Advanced Catalyst and Ligand Selection for Electron-Deficient Partners
For a challenging substrate like this compound, especially when coupled with an electron-deficient or sterically hindered aryl halide, an advanced catalyst system is often non-negotiable.[10]
Core Concept: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to selecting the right catalyst. The poor reactivity of our substrate hinders the Transmetalation step. A robust catalyst system must be able to overcome this bottleneck while also efficiently performing the other key steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
Recommended Catalyst Systems
Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (Buchwald Ligands) are highly effective. These ligands accelerate both oxidative addition and reductive elimination and provide greater stability to the palladium center.
| Catalyst/Precatalyst | Ligand | Recommended For | Key Advantages |
| Pd₂(dba)₃ | XPhos or SPhos | General-purpose for difficult couplings. Good starting point. | Highly active, promotes coupling of aryl chlorides.[3][7] |
| XPhos Pd G3/G4 | (Pre-formed) | Electron-poor boronic acids and aryl chlorides/bromides. | Air- and moisture-stable precatalyst. Ensures efficient generation of the active Pd(0) species.[3][7] |
| Pd₂(dba)₃ | DavePhos | Both partners are electron-poor. | Shown to be effective in systems where both the halide and boronic acid are electron-deficient.[10] |
| Ni(COD)₂ / PCy₃ | Tricyclohexylphosphine | Alternative for aryl arenesulfonates or very unreactive chlorides. | Nickel catalysts can be more cost-effective and show excellent reactivity for certain substrates.[2][14] |
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol uses a modern palladacycle precatalyst, which is often more reliable than generating the active catalyst in situ from Pd(0) or Pd(II) sources.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v) to achieve a concentration of ~0.1 M
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C.
-
Stir the reaction vigorously for 4-24 hours. Monitor progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 3: Mitigating Protodeboronation by Using Boronate Esters
If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester is the most robust solution. Pinacol boronate esters (Bpin) are the most common choice due to their high stability and commercial availability.[4]
Caption: Conversion of a boronic acid to a more stable pinacol ester.
Protocol 2: Preparation of this compound pinacol ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
Procedure:
-
In a round-bottom flask, combine the boronic acid and pinacol.
-
Add a sufficient volume of toluene to form a slurry.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Suzuki-Miyaura Reactions of 3-Chloro-5-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth analytical strategies and troubleshooting advice for monitoring the progress of Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-5-fluorophenylboronic acid. As a versatile organoboron compound crucial in the synthesis of pharmaceuticals and advanced materials, robust analytical monitoring is key to successful and reproducible outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to monitor the reaction progress of my Suzuki-Miyaura coupling with this compound?
A1: Real-time or frequent monitoring of your reaction is essential for several reasons:
-
Optimization: It allows you to determine the optimal reaction time, temperature, and catalyst loading, preventing unnecessary energy consumption and potential side reactions from prolonged heating.
-
Yield Maximization: By tracking the consumption of starting materials and the formation of the desired product, you can identify the point of maximum conversion and avoid product degradation.
-
Impurity Profiling: Monitoring helps in the early detection of side products such as homocoupling and protodeboronation products, which can inform adjustments to the reaction conditions to minimize their formation.[2]
-
Mechanistic Understanding: Kinetic data obtained from reaction monitoring provides valuable insights into the reaction mechanism, which is crucial for process development and scale-up.
Q2: What are the most common analytical techniques for monitoring this specific reaction?
A2: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the volatility of your reactants and products, the required sensitivity, and the availability of instrumentation.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to 3-chloro-5-fluorobenzene. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by excess water or strong bases in the reaction mixture. To mitigate this:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried.
-
Optimize the Base: Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[2]
-
Use a More Stable Boronic Ester: If protodeboronation remains a persistent issue, consider converting the this compound to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.
Q4: My reaction has stalled, and I see unreacted starting materials. What are the first troubleshooting steps I should take?
A4: A stalled reaction can be due to several factors. Here's a checklist of initial steps:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.
-
Inert Atmosphere: Confirm that your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the catalyst.[2]
-
Reagent Purity: Verify the purity of your this compound and your coupling partner. Impurities can sometimes inhibit the catalyst.
-
Solvent and Base Quality: Use high-purity, degassed solvents and ensure your base is of good quality.
-
Temperature: The reaction temperature might be too low for the specific substrates. A modest increase in temperature could restart the reaction, but be mindful of potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents; Suboptimal temperature or base. | Use a fresh, active catalyst and ligand. Ensure thorough degassing of solvents and a continuous inert gas blanket.[2] Verify the purity of all reagents. Screen different bases and temperatures. |
| Significant Protodeboronation | Excess water in the reaction; Base is too strong or concentration is too high. | Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[2] Consider converting the boronic acid to a more stable ester. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Rigorously exclude oxygen from the reaction. Ensure the chosen base is effective for the transmetalation step.[3] |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Use reagents from a consistent, high-purity source. Standardize the reaction setup and procedure, including degassing and reagent addition protocols. |
| Difficulty in Product Purification | Formation of closely eluting byproducts. | Optimize reaction conditions to minimize byproduct formation. For chromatography, screen different solvent systems and stationary phases to improve separation. |
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of Suzuki-Miyaura reaction mixtures.
Step-by-Step Protocol for HPLC Monitoring:
-
Reaction Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in a labeled HPLC vial. This stops the reaction and prepares the sample for analysis.
-
Sample Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
Typical HPLC Conditions for Analysis of this compound Reactions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm). |
| Column Temperature | 30-40 °C |
A systematic screening protocol can be applied to streamline method development for separating multiple boronic acids and their coupled products.
Caption: Workflow for HPLC monitoring of a Suzuki-Miyaura reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for monitoring reactions where the reactants and products are volatile. For boronic acids, derivatization may be necessary to improve volatility and thermal stability.
Step-by-Step Protocol for GC-MS Monitoring:
-
Reaction Sampling and Quenching: Follow the same procedure as for HPLC.
-
Derivatization (if necessary): For the analysis of the boronic acid, a derivatization step to form a more volatile ester (e.g., with a diol) might be beneficial, though direct analysis is sometimes possible.
-
Extraction: Perform a liquid-liquid extraction of the quenched sample (e.g., with ethyl acetate) to transfer the analytes into a solvent suitable for GC injection.
-
Sample Preparation: Dry the organic extract over anhydrous sodium sulfate, filter, and transfer to a GC vial.
-
GC-MS Analysis: Inject the sample into the GC-MS system.
Typical GC-MS Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, then ramp at 10-20 °C/min to 280 °C, hold for 5 min. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan for identification of unknowns, Selected Ion Monitoring (SIM) for quantitative analysis of known compounds. |
For complex matrices, derivatization can improve chromatographic properties and may be advantageous.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in situ reaction monitoring, providing quantitative data without the need for sampling and quenching. Due to the presence of a fluorine atom in this compound, ¹⁹F NMR is an exceptionally clean and sensitive method for monitoring the consumption of the starting material and the formation of the fluorinated product.[5][6]
Step-by-Step Protocol for In Situ ¹⁹F NMR Monitoring:
-
Sample Preparation: In an NMR tube, combine the aryl halide, this compound, base, and a deuterated solvent. Add a small amount of an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte signals.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum before adding the catalyst to get a baseline (t=0) measurement.
-
Reaction Initiation: Add the palladium catalyst to the NMR tube, mix thoroughly, and place it in the NMR spectrometer pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular intervals over the course of the reaction.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard to determine their concentrations over time.
Caption: Workflow for in situ NMR reaction monitoring.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its profound impact, particularly in the synthesis of biaryl compounds for pharmaceuticals and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[1] Phenylboronic acids are critical reagents in these transformations, and their reactivity is intricately governed by the electronic and steric nature of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 3-chloro-5-fluorophenylboronic acid and its structural isomers. As di-substituted, electron-deficient building blocks, these reagents are invaluable for creating complex molecular architectures.[3][4] Understanding their relative reactivity is paramount for researchers in drug development and materials science to optimize reaction conditions, predict outcomes, and select the most suitable isomer for a given synthetic challenge. We will explore the theoretical principles governing their performance, present a logical framework for predicting reactivity, and provide validated experimental protocols.
Theoretical Framework: Factors Influencing Reactivity
The outcome of a Suzuki-Miyaura coupling is dictated by the kinetics of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The properties of the phenylboronic acid coupling partner predominantly influence the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The critical transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) center, a process facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Electronic Effects of Chloro and Fluoro Substituents
Halogens like chlorine and fluorine exert a dual electronic influence: they are strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R).[6] For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the phenyl ring.
This electron deficiency has a significant consequence: it decreases the nucleophilicity of the aryl group on the boronic acid, which can slow the crucial transmetalation step.[7] Therefore, phenylboronic acids with electron-withdrawing groups are generally less reactive than those with electron-donating groups.[8] The position of the substituent is critical. The inductive effect weakens with distance, while the resonance effect is most pronounced at the ortho and para positions.[9][10]
Steric Effects
Steric hindrance is arguably the most decisive factor when comparing isomers. Substituents at the ortho position (adjacent to the boronic acid group) can physically impede the approach of the boronic acid to the palladium center for transmetalation. This steric clash often leads to a dramatic reduction in reaction rates and yields, sometimes preventing the reaction entirely.[7][11][12] Meta and para substituents generally do not impose significant steric hindrance.
Comparative Analysis of Chlorofluorophenylboronic Acid Isomers
Based on the principles of electronic and steric effects, we can establish a predictive framework for the relative reactivity of this compound and its isomers. The primary assumption is that reactions involving sterically hindered ortho-substituted isomers will be significantly slower than those with only meta or para substituents.
| Isomer Structure | Substituent Positions | Predicted Steric Hindrance | Predicted Electronic Effect | Predicted Relative Reactivity | Rationale |
| This compound | meta, meta | Low | Strongly Deactivating | High | No ortho substituents to cause steric hindrance. Both halogens are at meta positions, exerting a strong inductive electron-withdrawing effect. |
| 3-Chloro-4-fluorophenylboronic acid | meta, para | Low | Strongly Deactivating | High | No ortho hindrance. The para-fluoro substituent can exert a weak +R effect, but the overall electronic character remains strongly electron-deficient. |
| 4-Chloro-3-fluorophenylboronic acid | para, meta | Low | Strongly Deactivating | High | Similar to the isomer above, with no steric hindrance. Reactivity will be comparable to other non-ortho-substituted isomers. |
| 2-Chloro-4-fluorophenylboronic acid | ortho, para | High | Strongly Deactivating | Low | The ortho-chloro group introduces significant steric bulk around the boronic acid, severely impeding its approach to the palladium catalyst.[7] |
| 4-Chloro-2-fluorophenylboronic acid | para, ortho | High | Strongly Deactivating | Low | The ortho-fluoro group is smaller than chlorine but can still cause steric hindrance and may form intramolecular hydrogen bonds that affect reactivity.[13][14] |
| 2-Chloro-5-fluorophenylboronic acid | ortho, meta | High | Strongly Deactivating | Low | The presence of the ortho-chloro group is the dominant factor, leading to high steric hindrance and consequently low reactivity. |
Experimental Protocol and Workflow
Recommended Experimental Workflow
A systematic comparison of isomer reactivity should be conducted by running parallel reactions under identical conditions, varying only the boronic acid isomer.
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed for coupling an electron-deficient boronic acid and can serve as a starting point for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) (or another suitable bulky, electron-rich phosphine ligand)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel. Causality Note: Using a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the rate-limiting oxidative addition step and stabilizes the palladium catalyst, which is essential when working with less reactive electron-deficient coupling partners.[7]
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture. Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted side reactions like homocoupling of the boronic acid.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
The reactivity of chlorofluorophenylboronic acid isomers in Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric factors.
-
Steric Hindrance is Dominant: The presence of a substituent at the ortho position to the boronic acid group is the single most critical factor. Isomers with ortho chlorine or fluorine atoms are predicted to be significantly less reactive due to steric impediment during the transmetalation step.
-
Electronic Effects Modulate Reactivity: All chlorofluorophenylboronic acids are electronically deactivated due to the strong inductive effects of the halogen substituents. This necessitates more forcing reaction conditions, including higher temperatures and the use of highly active catalyst systems (e.g., palladium with bulky, electron-rich phosphine ligands).
-
Practical Recommendations: For synthetic applications requiring a chlorofluorophenyl moiety, researchers are advised to select a non-ortho-substituted isomer like This compound whenever the synthetic route allows. This choice will likely result in higher yields, shorter reaction times, and milder required conditions compared to its sterically hindered counterparts. When an ortho-substituted isomer is unavoidable, extensive optimization of the catalyst, ligand, base, and solvent system will be necessary to achieve a successful outcome.
This guide provides a foundational understanding for navigating the complexities of these valuable synthetic building blocks, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 328956-61-2 [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boron Reagents in Suzuki Coupling: Alternatives to 3-Chloro-5-fluorophenylboronic Acid
Introduction: The Indispensable Role of Suzuki Coupling in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery and development.[1][2] Its power lies in the efficient construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl-aryl structures that are ubiquitous in pharmacologically active compounds.[3][4] Reagents like 3-chloro-5-fluorophenylboronic acid are critical building blocks, allowing for the introduction of specifically functionalized aromatic rings.
However, the very reactivity that makes arylboronic acids valuable also renders them susceptible to certain decomposition pathways, primarily protodeboronation, where the C-B bond is cleaved by a proton source.[5][6] This instability can lead to reduced yields, complicated purification, and poor shelf-life, posing significant challenges in multi-step syntheses and process development.[7]
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explore the chemical rationale behind each alternative, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
The Challenge: Understanding the Instability of Arylboronic Acids
Arylboronic acids, while highly effective, present a classic trade-off between reactivity and stability.[5] Their utility is often compromised by two main factors:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under the basic conditions required for the Suzuki coupling.[6] This process is often accelerated for electron-deficient or sterically hindered boronic acids.
-
Trimerization to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[8] This equilibrium can complicate accurate stoichiometry and impact reaction kinetics.[7]
For these reasons, the development of more robust organoboron reagents has been a major focus in synthetic chemistry. The primary alternatives fall into two main categories: Boronate Esters and Potassium Organotrifluoroborates .
A Comparative Analysis of Boron Reagents
Boronate Esters: Enhancing Stability and Handling
Boronate esters are formed by the condensation of a boronic acid with a diol. This structural modification significantly enhances stability by protecting the Lewis acidic boron center, making the reagents easier to handle, purify via standard silica gel chromatography, and store for extended periods.[5]
Common Diol Protecting Groups:
-
Pinacol (Bpin): The most common choice, pinacol esters are generally stable, crystalline solids. While they offer a significant stability advantage over boronic acids, they can still be prone to hydrolysis under certain conditions.[7][9]
-
Neopentylglycol: These esters offer stability comparable to pinacol esters.[10]
-
1,1,2,2-Tetraethylethylene Glycol (Epin): Recent studies have shown that Epin esters exhibit even greater stability than their pinacol counterparts, especially on silica gel and under basic conditions, often leading to higher yields in coupling reactions.[7][11]
-
N-methyliminodiacetic acid (MIDA): MIDA boronates are exceptionally stable, air-tolerant solids that are unreactive under standard Suzuki conditions. They require a slow-release hydrolysis step (e.g., with aqueous base) to liberate the active boronic acid in situ, making them ideal for sequential cross-coupling reactions.[12][13]
The general trade-off is that increased stability often corresponds to a slower reaction rate, as the ester must first be hydrolyzed to the active boronic acid before transmetalation can occur.[5]
Potassium Organotrifluoroborates (ArBF₃K): The Gold Standard for Stability
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, often indefinitely at room temperature.[8][14] The tetracoordinate nature of the boron atom, strongly bonded to three electronegative fluorine atoms, makes them highly resistant to protodeboronation compared to both boronic acids and boronate esters.[15]
This exceptional stability allows them to be used in stoichiometric amounts and tolerate a wider range of reaction conditions and functional groups.[14] Like boronate esters, they require activation (hydrolysis) under the reaction conditions to generate the active boronic acid or a related boronate species for the catalytic cycle to proceed.[16]
Data-Driven Performance Comparison
While direct, side-by-side data for 3-chloro-5-fluorophenyl derivatives across all reagent classes is sparse in a single source, the following table compiles representative data from various studies to illustrate the performance differences between boronic acids, boronate esters, and trifluoroborates in Suzuki-Miyaura couplings.
| Boron Reagent Class | Coupling Partner | Catalyst / Ligand | Base | Conditions | Yield (%) | Citation |
| Arylboronic Acid | Aryl Chloride | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | Varies | [6] |
| Arylboronic Acid | 3,5-dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH, Reflux | 55% | |
| Pinacol Boronate Ester | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 110°C | Good-Excellent | [7] |
| Potassium Aryltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / S-Phos | K₂CO₃ | Toluene/H₂O, 80°C | 87-92% | [17] |
| Potassium Heteroaryltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O, 80°C | 84% | [14] |
| MIDA Boronate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O, 80°C | 90% | [13] |
Key Takeaway: Boronate esters and trifluoroborates consistently provide high yields and are compatible with a broad range of substrates, including challenging aryl chlorides. Their enhanced stability often translates to cleaner reactions and more reliable outcomes.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Comparison
Here, we provide detailed protocols for the Suzuki coupling of 4-bromoanisole with both this compound and its more stable potassium trifluoroborate alternative.
Protocol 1: Coupling with this compound
This protocol is adapted for an electron-deficient boronic acid, which may be prone to decomposition. The use of a highly active catalyst system is recommended to ensure the coupling rate outpaces the rate of protodeboronation.[18]
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous, degassed THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the biphasic mixture vigorously at room temperature or gentle heat (40 °C) for 1-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Potassium (3-Chloro-5-fluorophenyl)trifluoroborate
This protocol leverages the high stability of the trifluoroborate salt, which often results in cleaner reactions and simpler setups.[17][19]
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Potassium (3-chloro-5-fluorophenyl)trifluoroborate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
S-Phos (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 10:1 Toluene/Water, degassed
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium (3-chloro-5-fluorophenyl)trifluoroborate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol %), S-Phos (0.04 mmol, 4 mol %), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 10:1 Toluene/Water solvent mixture (0.25 M concentration with respect to the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Decision Workflow: Selecting the Optimal Boron Reagent
Choosing the right reagent depends on the specific context of your synthesis. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Conclusion
While this compound remains a useful reagent, its inherent instability necessitates careful consideration of reaction conditions and may not be suitable for all applications. Boronate esters, particularly pinacol and the increasingly popular Epin derivatives, offer a significant improvement in stability and handling, making them excellent general-purpose alternatives. For applications demanding the highest level of stability, such as in complex, multi-step syntheses or for creating compound libraries, potassium trifluoroborates are the superior choice. By understanding the trade-offs between reactivity and stability for each class of reagent, researchers can optimize their Suzuki-Miyaura couplings for higher yields, greater reliability, and improved overall efficiency.
References
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Chloro-5-fluorophenylboronic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the rational design of bioactive molecules hinges on the strategic selection of building blocks that impart favorable physicochemical and pharmacological properties. Among the vast arsenal of synthetic reagents, substituted phenylboronic acids have emerged as indispensable tools, primarily for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 3-Chloro-5-fluorophenylboronic acid , elucidating its distinct advantages over other phenylboronic acid analogs in the synthesis of complex pharmaceutical agents. We will delve into the synergistic effects of the chlorine and fluorine substituents, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
The Unique Physicochemical Profile of this compound
The presence of both a chloro and a fluoro group at the meta-positions of the phenylboronic acid ring creates a unique electronic and steric environment. This distinct substitution pattern modulates the reactivity of the boronic acid and confers specific properties to the resulting drug candidates.
Electronic Effects and Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[1] The efficiency of this reaction is significantly influenced by the electronic nature of the boronic acid. The 3-chloro and 5-fluoro substituents are both electron-withdrawing, which can impact the transmetalation step of the catalytic cycle. While strongly electron-withdrawing groups can sometimes slow down this step, the nuanced electronic profile of this compound often leads to predictable and efficient couplings.[2]
To illustrate the impact of substituents, consider the following generalized Suzuki-Miyaura reaction:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
While direct comparative yield data for this compound against its monosubstituted or unsubstituted counterparts under identical conditions is sparse in the literature, we can infer its performance based on general principles. Electron-withdrawing groups on the boronic acid can enhance the stability of the organoborane, preventing premature protodeboronation, a common side reaction.[3]
Physicochemical Properties for Drug Design
The introduction of chlorine and fluorine significantly impacts key physicochemical properties relevant to drug action, such as lipophilicity (LogP) and acidity (pKa).
| Compound | Predicted pKa[4] | Notes |
| Phenylboronic acid | 8.83 | Parent compound for reference. |
| 3-Chlorophenylboronic acid | ~7.5 | Increased acidity due to the electron-withdrawing chloro group. |
| 3-Fluorophenylboronic acid | ~7.3 | Increased acidity due to the highly electronegative fluoro group. |
| This compound | ~6.52 | Further increased acidity due to the synergistic electron-withdrawing effects of both halogens. |
An increased acidity of the boronic acid can influence its solubility and interaction with biological targets. The lipophilicity, a critical parameter for membrane permeability and metabolic stability, is also modulated by halogenation. The presence of both chlorine and fluorine offers a fine-tuning mechanism for the overall LogP of the final molecule.
Advantages in Medicinal Chemistry: Enhancing Drug-like Properties
The incorporation of the 3-chloro-5-fluorophenyl moiety into a drug candidate can offer several advantages that address common challenges in drug development.
Metabolic Stability
Fluorine is often introduced into drug molecules to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. By strategically placing a fluorine atom, as in this compound, medicinal chemists can enhance the metabolic stability and prolong the half-life of a drug. The chlorine atom can also contribute to metabolic stability, albeit to a lesser extent than fluorine.
Target Binding and Selectivity
The electronegative nature of both chlorine and fluorine can lead to favorable interactions with biological targets. These halogens can participate in hydrogen bonds, halogen bonds, and dipole-dipole interactions within the binding pocket of a protein, thereby increasing the binding affinity and selectivity of the drug. The specific 3,5-substitution pattern provides a distinct vector for these interactions, which can be exploited in structure-based drug design.
Case Studies: Application in the Synthesis of Bioactive Molecules
The utility of this compound and structurally similar building blocks is exemplified in the synthesis of several clinical candidates and approved drugs.
Kinase Inhibitors: Dabrafenib
While the precise synthesis of the commercial BRAF inhibitor Dabrafenib may involve multiple routes, the core structure features a substituted phenyl group that can be introduced via Suzuki-Miyaura coupling.[5][6] The principles of using halogenated phenylboronic acids are central to the synthesis of such complex molecules, where metabolic stability and target engagement are paramount.
GPCR Modulators: mGlu5 Negative Allosteric Modulator (NAM) HTL14242
A notable example is the synthesis of the metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile).[7][8] The synthesis of this compound involves a Suzuki-Miyaura coupling to introduce the 3-chloro-5-cyanophenyl group, which is structurally analogous to the 3-chloro-5-fluorophenyl moiety. This highlights the importance of this substitution pattern in achieving high-affinity and selective modulation of G protein-coupled receptors (GPCRs).[7]
Caption: Retrosynthetic analysis of HTL14242 synthesis.
Experimental Protocols: A Guide to Practice
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance and Alternative Reagents
When selecting a phenylboronic acid for a specific synthetic target, it is crucial to consider the desired properties of the final molecule.
| Boronic Acid | Key Features | Potential Applications |
| Phenylboronic acid | Unsubstituted parent compound. | General biaryl synthesis. |
| 3-Chlorophenylboronic acid | Introduces a single chloro substituent.[9] | Modulation of lipophilicity and metabolic stability. |
| 3-Fluorophenylboronic acid | Introduces a single fluoro substituent. | Enhanced metabolic stability and potential for strong target interactions. |
| This compound | Synergistic effects of both halogens.[10] | Fine-tuning of physicochemical properties, enhanced metabolic stability, and specific target interactions. |
The choice between these reagents will depend on the specific structure-activity relationship (SAR) of the target molecule. The 3-chloro-5-fluoro substitution pattern offers a unique combination of properties that may not be achievable with single substitutions.
Conclusion
This compound is a highly valuable and strategic building block in modern drug discovery. The synergistic effects of the 3-chloro and 5-fluoro substituents provide medicinal chemists with a powerful tool to modulate the physicochemical properties, metabolic stability, and target engagement of drug candidates. While direct comparative data on reaction kinetics and yields are still emerging, the successful application of structurally similar reagents in the synthesis of advanced clinical candidates underscores the significant potential of this unique reagent. As the demand for more sophisticated and effective therapeutics continues to grow, the rational application of precisely functionalized building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to the Quantitative Purity Analysis of 3-Chloro-5-fluorophenylboronic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and successful outcomes. 3-Chloro-5-fluorophenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in complex target molecules[1]. The presence of impurities, such as process-related contaminants or degradants like boroxines (anhydrides), can drastically affect reaction yields, introduce downstream purification challenges, and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methods for the precise quantitative determination of this compound purity. We will dissect a widely applicable Reversed-Phase HPLC method with UV detection and compare its performance characteristics against a highly selective post-column derivatization technique with fluorescence detection. The causality behind every experimental choice is explained to empower you, the analyst, to not only execute these methods but also to adapt them with scientific rigor.
The Analytical Challenge: The Nature of Boronic Acids
Boronic acids present unique analytical hurdles. Their analysis is often complicated by their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially in aprotic solvents or upon heating. Furthermore, their facile hydrolysis can be a challenge in certain analytical conditions[2]. A robust analytical method must be capable of separating the active boronic acid from its anhydride form and other potential impurities, ensuring that the reported purity is a true reflection of the active monomeric species.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
The workhorse for purity analysis of aromatic compounds is RP-HPLC with UV detection, and it is exceptionally well-suited for this compound. The method's strength lies in its simplicity, robustness, and wide applicability.
Causality of Method Design
The goal is to achieve baseline separation of the main analyte from all potential impurities. The key to this is manipulating the polarity and ionization state of the analyte and impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice for retaining moderately polar to nonpolar analytes. For boronic acids, using a modern, end-capped C18 column is critical. End-capping minimizes the interaction of the acidic boronic acid group with residual silanols on the silica surface, thereby preventing peak tailing and improving chromatographic efficiency.
-
Mobile Phase Strategy: The mobile phase composition is the most powerful tool for optimizing selectivity[3]. A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) is employed to separate compounds with a range of polarities. Critically, the addition of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is essential. At a low pH, the boronic acid functional group (pKa ~8-10) is protonated and remains in its neutral form. This suppression of ionization enhances its retention on the nonpolar C18 stationary phase and results in sharp, symmetrical peaks.
-
Detection: this compound contains a phenyl ring, which is a strong chromophore. UV detection at a wavelength near its maximum absorbance (typically around 220-260 nm) provides excellent sensitivity for both the main component and related aromatic impurities.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV purity analysis.
Detailed Protocol: HPLC-UV Purity Determination
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is fit for purpose before analyzing any samples, a cornerstone of Good Laboratory Practice (GLP)[3].
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 or equivalent with PDA/UV Detector Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm Column Temp. 30°C Flow Rate 1.0 mL/min Injection Vol. 10 µL Detection 225 nm | Gradient | 0-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0% (though modern systems often achieve <0.73%)[4].
-
The tailing factor (Asymmetry factor) for the main peak should be ≤ 2.0.
-
Theoretical plates (N) should be ≥ 2000.
-
-
Trustworthiness: Do not proceed with sample analysis if SST criteria are not met. This checkpoint validates the performance of the instrument, column, and mobile phases on the day of analysis.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard and Sample solutions.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Alternative Method: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
For applications requiring higher sensitivity and selectivity, such as detecting trace levels of boronic acids in complex reaction mixtures, a post-column derivatization method offers significant advantages. This technique leverages the specific reaction between boronic acids and a reagent like alizarin to form a highly fluorescent complex[5][6].
Principle of Operation
The sample is first subjected to chromatographic separation using a standard RP-HPLC method. After exiting the column, the eluate is mixed with a continuous stream of the alizarin reagent solution delivered by a second pump. This mixture flows through a reaction coil, often heated to accelerate the reaction, where the fluorescent adduct is formed. A fluorescence detector, set to the specific excitation and emission wavelengths of the adduct, then selectively detects the derivatized boronic acid[7].
Experimental Workflow: HPLC-FLD Method
Caption: Workflow for HPLC-FLD with post-column derivatization.
Performance Comparison: HPLC-UV vs. HPLC-FLD
The choice between these two powerful techniques depends entirely on the analytical objective. The following table summarizes their performance based on standard validation parameters outlined in ICH guidelines Q2(R1)[3][8].
| Performance Parameter | RP-HPLC-UV Method | HPLC-FLD with Post-Column Derivatization | Rationale / Expert Insight |
| Specificity / Selectivity | Good. Relies on chromatographic separation. Potential interference from co-eluting UV-active impurities. | Excellent. Only compounds that react with alizarin (i.e., boronic acids) will produce a signal.[5] | FLD is superior when analyzing crude reaction mixtures where many UV-active, non-boronic acid species may be present. |
| Linearity & Range | Excellent (e.g., 0.005 - 0.2 mg/mL). | Excellent over a narrower, lower concentration range. | Both methods exhibit strong linearity, but the FLD method is tailored for lower concentrations. |
| Accuracy & Precision (RSD) | High (RSD < 2.0%). | High (RSD < 3.0%). The additional pump and mixer can introduce slightly more variability. | For routine QC assay, the simplicity of the UV method provides excellent precision. |
| Limit of Quantitation (LOQ) | Moderate (e.g., ~1 µg/mL). | Very Low (e.g., ~10-50 ng/mL). | The fluorescence detection provides a significant sensitivity enhancement, making it ideal for trace analysis. |
| Robustness | High. Less susceptible to minor changes in flow rate or temperature. | Moderate. Sensitive to changes in reagent concentration, reaction coil temperature, and reagent pump flow rate. | The UV method is more forgiving and easier to transfer between labs and instruments. |
| Application | Routine purity testing, assay, quality control (QC) of raw materials and final products. | Trace impurity analysis, reaction monitoring, analysis in complex biological or environmental matrices. | Choose the simplest method that meets the sensitivity and selectivity requirements of the analysis. |
Conclusion and Expert Recommendations
Both the HPLC-UV and the specialized HPLC-FLD methods are powerful tools for the quantitative analysis of this compound.
-
For routine quality control, release testing, and general purity assessment , the Reversed-Phase HPLC-UV method is the unequivocal choice. Its robustness, simplicity, and high precision make it a reliable and efficient method that aligns perfectly with the requirements of most pharmaceutical and chemical manufacturing environments. The inclusion of rigorous system suitability testing ensures its trustworthiness for daily operation.
-
For research-intensive applications , such as monitoring the consumption of the boronic acid in a complex Suzuki coupling reaction in real-time or quantifying trace-level impurities, the HPLC-FLD method with post-column derivatization offers unparalleled selectivity and sensitivity. While its setup is more complex, the quality of data it provides in challenging analytical scenarios is unmatched.
Ultimately, the selection of the appropriate analytical method is a strategic decision. By understanding the underlying principles and comparative performance of these techniques, researchers and scientists can confidently choose the right tool for the job, ensuring the quality and integrity of their work from starting material to final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. daneshyari.com [daneshyari.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Catalysts for Reactions of 3-Chloro-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, 3-Chloro-5-fluorophenylboronic acid stands as a valuable building block. Its unique substitution pattern, featuring both a chloro and a fluoro group, offers a handle for diverse functionalization and can significantly influence the pharmacokinetic properties of target molecules. The efficacy of reactions involving this boronic acid is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for three key transformations of this compound: the Suzuki-Miyaura cross-coupling, the Chan-Lam amination, and the Buchwald-Hartwig amination.
The Strategic Importance of Catalyst Selection
The electronic and steric properties of this compound, characterized by the electron-withdrawing nature of its halogen substituents, present specific challenges and opportunities in cross-coupling reactions. The chloro group, in particular, is less reactive than bromo or iodo substituents in typical palladium-catalyzed cycles, often necessitating more active and specialized catalyst systems. The choice of catalyst, ligand, base, and solvent can dramatically impact reaction efficiency, yield, and substrate scope. This guide aims to provide a rational framework for selecting the optimal catalytic system for your desired transformation.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. For a substrate like this compound, the choice of a palladium catalyst and ligand is paramount to achieving high yields, especially when coupling with aryl chlorides.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura reactions involving substrates structurally similar to this compound. This data, compiled from various sources, provides a comparative overview to guide catalyst selection.
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 98 | [1] |
| [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | [2] |
| Pd/C | 4-Chlorotoluene | K₂CO₃ | Water | 150 (MW) | 0.5 | 85 | [3] |
Expert Insights: The data suggests that for aryl chlorides, bulky and electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald-type ligands), are highly effective.[1] These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step. N-heterocyclic carbene (NHC) ligands, like IPr, also demonstrate excellent activity and stability, making them a robust choice for challenging couplings.[2] While heterogeneous catalysts like Pd/C offer the advantage of easier separation, they may require more forcing conditions, such as microwave heating, to achieve high conversions with aryl chlorides.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water.
-
In a separate vial, under argon, add Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent to the vial and swirl to dissolve the catalyst and ligand.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Amination: Forging C-N Bonds with Copper
The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods for the formation of C-N bonds, utilizing more abundant and less expensive copper catalysts. This reaction is particularly attractive as it can often be performed under aerobic conditions.[4]
Catalyst Performance Comparison
| Catalyst | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | Aniline | Pyridine | CH₂Cl₂ | RT | 72 | 90 | [4] |
| CuI | Morpholine | K₂CO₃ | DMF | 100 | 24 | 85 | [5] |
| CuCl | Aniline | None | MeOH | RT | 16 | 81 | [6] |
Expert Insights: Copper(II) acetate is a commonly used and effective catalyst for Chan-Lam couplings.[4] The reaction often requires a base, such as pyridine or an inorganic base like K₂CO₃, to facilitate the catalytic cycle. The choice of solvent can also be critical, with both polar and non-polar solvents being employed. In some cases, the reaction can proceed efficiently without an added base, particularly with more nucleophilic amines.[6]
Catalytic Cycle: Chan-Lam Amination
Caption: A simplified catalytic cycle for the Chan-Lam N-arylation reaction.
Detailed Protocol: Chan-Lam Coupling of this compound with Aniline
Materials:
-
This compound (1.5 mmol)
-
Aniline (1.0 mmol)
-
Cu(OAc)₂ (0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add Cu(OAc)₂, this compound, and activated 4 Å molecular sieves.
-
Add dichloromethane, followed by aniline and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 48-72 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for forming C-N bonds, often with a broader substrate scope and higher functional group tolerance than traditional methods.[7] For the coupling of an aryl chloride, the choice of a highly active catalyst system is crucial.
Catalyst Performance Comparison
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / XPhos | 4-Chloroanisole | Aniline | KOtBu | Toluene | 100 | 10 | 95 |[1] | | Pd₂(dba)₃ / BINAP | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 24 | 88 |[7] | | [Pd(IPr)(allyl)Cl] | Chlorobenzene | Aniline | NaOtBu | Dioxane | 100 | 18 | 92 |[8] |
Expert Insights: Similar to the Suzuki-Miyaura reaction, bulky and electron-rich biarylphosphine ligands like XPhos are highly effective for the Buchwald-Hartwig amination of aryl chlorides.[1] Bidentate phosphine ligands such as BINAP have also proven to be reliable.[7] N-heterocyclic carbene (NHC) ligated palladium complexes are another class of highly active catalysts for this transformation, often exhibiting excellent stability and turnover numbers.[8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is critical for the deprotonation of the amine and regeneration of the active catalyst.
Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
Materials:
-
4-Chloroanisole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
XPhos (0.02 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, followed by 4-chloroanisole and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The choice of catalyst for reactions involving this compound is a critical parameter that dictates the success of the transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands (e.g., IPr) are generally the most effective, particularly when coupling with less reactive aryl chlorides. For Chan-Lam aminations, copper(II) acetate remains a reliable and cost-effective choice. The experimental protocols provided herein offer a starting point for optimization, and researchers are encouraged to screen various catalysts, ligands, bases, and solvents to achieve the best results for their specific application.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Chloro and Fluoro Groups in Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Bioisostere
Arylboronic acids are indispensable tools in modern chemistry. Their prominence in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl compounds, which form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. In drug development, the strategic substitution of an aromatic ring is a cornerstone of lead optimization, employed to fine-tune a molecule's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Fluorine and chlorine are frequently used as "bioisosteric" replacements for hydrogen or methyl groups. However, treating them as simple interchangeable placeholders overlooks the profound and distinct electronic influence each imparts on the boronic acid moiety. This guide provides an in-depth comparison of the electronic effects of chloro- and fluoro-substituents on arylboronic acids, supported by experimental data, to empower researchers to make more informed decisions in catalyst development, reaction optimization, and molecular design. We will dissect their impact on Lewis acidity (pKa) and explore the subsequent implications for reactivity in the critical Suzuki-Miyaura coupling reaction.
The Duality of Halogen Electronics: Induction vs. Resonance
The net electronic effect of a halogen substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma (σ) bond. Due to its superior electronegativity, fluorine exerts a significantly stronger inductive-withdrawing effect than chlorine (F > Cl).
-
Resonance Effect (+M): The lone pair electrons on the halogen can be donated into the aromatic π-system, pushing electron density back into the ring. This effect is most pronounced at the ortho and para positions. Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 3p orbital of chlorine. Consequently, fluorine has a stronger resonance-donating effect than chlorine (F > Cl).
Crucially, for both halogens, the electron-withdrawing inductive effect dominates over the electron-donating resonance effect, making them deactivating groups overall in the context of electrophilic aromatic substitution.
Caption: Inductive withdrawal versus resonance donation of halogens.
Impact on Lewis Acidity: A Quantitative Look at pKa
Arylboronic acids are not typically Brønsted acids (proton donors) but rather Lewis acids. They accept a hydroxide ion from an aqueous solution to convert the trigonal planar, sp²-hybridized boron into a more stable tetrahedral, sp³-hybridized boronate anion. The pKa of a boronic acid is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal, serving as a direct measure of its Lewis acidity. A lower pKa value signifies a stronger Lewis acid.
Caption: Lewis acid equilibrium of an arylboronic acid.
Electron-withdrawing substituents on the aryl ring stabilize the resulting negative charge on the boronate species, shifting the equilibrium to the right and thus lowering the pKa (increasing acidity).[1] Comparing fluoro and chloro substituents reveals a nuanced interplay of their electronic effects.
| Substituent | Position | Mean Experimental pKa | Reference |
| None | - | 8.86 | [1] |
| Fluoro | ortho | 7.89 | [2] |
| meta | 8.35 | [2] | |
| para | 8.77 | ||
| Chloro | ortho | 8.04 | [2] |
| meta | 8.27 | [2] | |
| para | 8.56 | [2] | |
| Data sourced from a comprehensive review by Sporzyński, A., et al.[2] |
Analysis of Acidity Data:
-
Ortho-Position: The ortho-fluoro substituent results in the lowest pKa (strongest acidity). This is due to the powerful inductive withdrawal at close range, combined with a potential intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton, which stabilizes the boronic acid form and facilitates hydroxide attack. The ortho-chloro group also increases acidity significantly but less so than fluorine, reflecting its weaker inductive effect.
-
Meta-Position: At the meta position, where the resonance effect is negligible, the inductive effect dominates. The pKa values for meta-fluoro (8.35) and meta-chloro (8.27) are very similar, with the chloro-substituted acid being slightly stronger. This suggests that in this context, the slightly weaker but still potent inductive effect of chlorine effectively increases Lewis acidity without the counteracting resonance donation seen from the para position.
-
Para-Position: The para-fluoro substituent has a minimal acid-strengthening effect (pKa 8.77 vs 8.86 for unsubstituted), while the para-chloro group provides a more noticeable increase in acidity (pKa 8.56). This is a classic demonstration of the competing effects. For fluorine, its strong +M (resonance) effect from the para position nearly cancels out its strong -I (inductive) effect. For chlorine, its weaker +M effect is less able to counteract its -I effect, resulting in a net electron-withdrawing character and a lower pKa.
Experimental Protocol: Determination of Boronic Acid pKa by Spectrophotometric Titration
This protocol provides a reliable method for empirically measuring the Lewis acidity of a substituted arylboronic acid. The principle relies on the different UV-Vis absorption spectra of the trigonal boronic acid and the tetrahedral boronate.
Caption: Workflow for pKa determination via UV-Vis titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid in a suitable organic solvent like DMSO or methanol.
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 6 to 11, in 0.5 pH unit increments). Ensure the buffer components do not interact with the boronic acid. Phosphate or borate buffers are common.
-
-
Sample Preparation:
-
For each pH point, add a small, precise volume of the boronic acid stock solution to a quartz cuvette containing a known volume of the corresponding buffer. The final concentration of the boronic acid should be in the range of 50-100 µM. Ensure the organic solvent percentage is low (e.g., <1%) to minimize its effect on the aqueous pKa.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each sample, scanning from approximately 400 nm down to 200 nm.
-
Identify an analytical wavelength (λ_max) where the difference in absorbance between the acidic (boronic acid) and basic (boronate) forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen λ_max against the pH of the buffer.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. More accurately, fit the data to the modified Henderson-Hasselbalch equation: A = (A_acid + A_base * 10^(pH-pKa)) / (1 + 10^(pH-pKa))
-
Where A is the observed absorbance, A_acid is the absorbance of the pure acidic form, and A_base is the absorbance of the pure basic form. The pKa can be determined through non-linear regression analysis.
-
Implications for Suzuki-Miyaura Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the arylboronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
For transmetalation to occur, the boronic acid must first be activated by a base to form the more nucleophilic boronate. A more electron-withdrawing substituent on the aryl ring increases the Lewis acidity of the boron, facilitating the formation of this key boronate intermediate. This generally leads to a faster rate of transmetalation.
While direct, side-by-side kinetic studies are sparse, we can infer relative reactivity from the substituents' Hammett constants (σ), which quantify their electronic effects. A more positive σ_para value indicates a stronger electron-withdrawing effect through the combination of induction and resonance.
| Substituent | Hammett σ_meta | Hammett σ_para |
| Fluoro | +0.34 | +0.06 |
| Chloro | +0.37 | +0.23 |
| Data sourced from Hansch, C., et al. |
Analysis of Reactivity Data:
-
Para-Position: The σ_para value for chloro (+0.23) is significantly more positive than for fluoro (+0.06). This indicates that at the para position, chlorine is a more effective net electron-withdrawing group than fluorine. This is because fluorine's powerful resonance donation (+M) substantially cancels its inductive pull (-I). Therefore, a 4-chlorophenylboronic acid would be predicted to undergo transmetalation faster than a 4-fluorophenylboronic acid due to the greater net electron withdrawal, which enhances the nucleophilicity of the ipso-carbon being transferred.
-
Meta-Position: The σ_meta values are very similar and strongly positive for both chloro (+0.37) and fluoro (+0.34), reflecting their powerful inductive effects. At this position, their reactivity in the transmetalation step is expected to be comparable and significantly enhanced relative to unsubstituted phenylboronic acid.
Experimental Protocol: Assessing Relative Reactivity in a Model Suzuki-Miyaura Coupling
This protocol allows for a direct comparison of the coupling efficiency of a chloro- vs. fluoro-substituted arylboronic acid under identical, controlled conditions.
Caption: Parallel workflow for comparing boronic acid reactivity.
Methodology:
-
Reaction Setup (Perform in parallel for accurate comparison):
-
Reaction A (Fluoro): To an oven-dried reaction vial equipped with a stir bar, add 4-bromoanisole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction B (Chloro): In a separate identical vial, add 4-bromoanisole (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1, 5 mL) to each vial.
-
Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Reaction Execution:
-
Place both vials in a preheated oil bath or heating block set to 90 °C.
-
Stir both reactions vigorously at the same rate.
-
-
Monitoring and Analysis:
-
At set time intervals (e.g., 30, 60, 120 minutes), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of starting material and formation of the biaryl product.
-
-
Workup and Isolation:
-
After a set time (e.g., 4 hours) or upon completion, cool the reactions to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield for each reaction and confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy.
-
Summary and Conclusion
While often grouped together, chloro and fluoro substituents exert distinct electronic effects on arylboronic acids, with significant consequences for their acidity and reactivity.
-
Lewis Acidity (pKa): Fluorine's dominant inductive effect at the ortho position makes 2-fluorophenylboronic acid a stronger Lewis acid than its chloro counterpart. However, at the para position, fluorine's strong resonance donation counteracts its inductive pull, making 4-chlorophenylboronic acid the stronger acid.
-
Suzuki-Miyaura Reactivity: The transmetalation rate is heavily influenced by the net electron-withdrawing character of the substituent. Based on Hammett constants, a para-chloro substituent is more strongly electron-withdrawing than a para-fluoro group. This predicts that 4-chlorophenylboronic acid is the more reactive coupling partner compared to 4-fluorophenylboronic acid, a critical consideration for optimizing reaction times and catalyst loadings.
For the medicinal chemist, these differences allow for the fine-tuning of a molecule's pKa, which can impact solubility, protein binding, and membrane permeability. For the process chemist, understanding these reactivity differences is key to designing efficient, robust, and high-yielding cross-coupling reactions. The choice between chlorine and fluorine is not merely one of steric size, but a strategic decision based on a nuanced understanding of their powerful electronic effects.
References
A Senior Application Scientist's Guide to 3-Chloro-5-fluorophenylboronic Acid in Cross-Coupling Reactions
Welcome to an in-depth exploration of 3-Chloro-5-fluorophenylboronic acid, a versatile and increasingly important building block in modern organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to leverage the unique reactivity of this reagent in transformative cross-coupling reactions. We will move beyond simple protocols to dissect the causality behind experimental choices, offering a comparative analysis grounded in mechanistic principles and empirical data.
Our discussion will center on the Suzuki-Miyaura coupling, the primary application for this class of reagents, while also exploring its role and limitations in other notable cross-coupling methodologies.
The Chemical Profile of this compound
This compound is a bifunctionally halogenated organoboron compound. The presence of both a chloro and a fluoro substituent on the phenyl ring imparts distinct electronic properties that significantly influence its reactivity. These electron-withdrawing groups decrease the electron density of the aromatic ring, which can have a nuanced effect on the kinetics of cross-coupling reactions. Understanding these electronic effects is paramount for rational catalyst selection and reaction optimization. While electron-withdrawing groups on an aryl halide partner generally accelerate the rate-limiting oxidative addition step in many catalytic cycles, their presence on the boronic acid can sometimes slow the transmetalation step.[1][2][3] This guide will illuminate how to navigate these competing effects to achieve high-yield outcomes.
Performance in Suzuki-Miyaura Coupling: The Workhorse Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[4][5] this compound is an excellent substrate for this transformation, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.
Mechanistic Considerations: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The rate of this step is enhanced by electron-withdrawing groups on the aryl halide.[2][3]
-
Transmetalation : This is the crucial step involving the boronic acid. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[6][8] This species then transfers its organic group (the 3-chloro-5-fluorophenyl moiety) to the palladium center, displacing the halide. This step is often the rate-determining step of the overall reaction.[3][6]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[7]
Optimized Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst loading may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and Water (5:1 mixture), degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
Using a syringe, add the degassed dioxane/water solvent mixture. The removal of dissolved oxygen from the solvent prevents catalyst oxidation.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Data and Catalyst Selection
Direct comparative data for this compound across a wide range of conditions is sparse in single publications. However, by compiling data from studies on similar electron-deficient substrates, we can construct a representative performance guide.[9][10][11]
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >90 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | >95 |
| 2-Bromopyridine | PdCl₂(dtbpf) (3) | K₂CO₃ (2) | DMF | 120 | ~85 |
| 4-Chlorobenzonitrile | NiCl₂(PPh₃)₂ (3) | K₃PO₄ (2.6) | Toluene | 100 | ~70-80 |
Causality Behind Choices:
-
Ligands: For challenging couplings, particularly with less reactive aryl chlorides, bulky and electron-rich phosphine ligands like SPhos and XPhos are essential.[9] They promote the oxidative addition step and stabilize the active Pd(0) species.
-
Bases: Stronger bases like Cs₂CO₃ or K₃PO₄ are often required to facilitate the formation of the reactive boronate species, especially when compared to weaker bases like Na₂CO₃.[5]
-
Catalysts: While palladium is the most common, nickel-based catalysts can be effective and more economical for coupling with aryl chlorides.[5][12]
Performance in Other Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is its primary application, it is instructive to understand the role of this compound in other contexts.
Stille Coupling: An Indirect Relationship
The Stille reaction couples an organotin compound (stannane) with an organic halide.[13][14] This compound is not a direct coupling partner in the Stille reaction. The Suzuki-Miyaura reaction is often cited as a superior alternative due to the high toxicity and purification challenges associated with organotin reagents.[13][15]
Heck Reaction: An Emerging, Halide-Free Variant
The traditional Heck reaction involves the coupling of an aryl halide with an alkene.[16][17] Boronic acids are not used. However, a modern, environmentally benign variant known as the "halide-free" or oxidative Heck reaction uses boronic acids as the aryl source in the presence of an oxidant.[18]
In this context, this compound can be used to arylate olefins. The reaction proceeds through a different mechanism and requires specific conditions, often involving a copper co-catalyst or oxidant to facilitate the transmetalation to the palladium center.[18] This remains a specialized application compared to its use in Suzuki couplings.
Homocoupling: A Potential Side Reaction
Under certain conditions, particularly oxidative ones, aryl boronic acids can undergo homocoupling to form symmetrical biaryls (e.g., 3,3'-dichloro-5,5'-difluorobiphenyl).[19][20] This is typically an undesired side reaction in Suzuki couplings but can be exploited for the specific synthesis of symmetrical molecules using catalysts like copper or modified palladium systems.[20]
Comparative Analysis with Alternative Boronic Acids
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is heavily influenced by the electronic nature and steric profile of its substituents.
| Boronic Acid Type | Substituent Effect | Expected Reactivity Trend | Rationale |
| This compound | Strong Electron-Withdrawing (-I, -M) | Moderate | Decreases nucleophilicity of the aryl group, potentially slowing transmetalation.[1][3] |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (+M) | High | Increases electron density on the aryl group, accelerating transmetalation.[3] |
| Phenylboronic acid | Neutral (Reference) | Baseline | Standard reactivity for comparison. |
| 2-Methylphenylboronic acid | Weak Electron-Donating (+I), Steric Hindrance | Lower | The ortho-methyl group can sterically hinder the approach to the palladium center, slowing the reaction.[21][22] |
This comparison highlights that while this compound is a highly effective reagent, its electron-deficient nature means that reaction conditions, particularly the choice of a highly active catalyst system, are critical for success.
Conclusion
This compound stands as a powerful and reliable reagent for the construction of complex molecular architectures. Its performance is most prominently and effectively demonstrated in the Suzuki-Miyaura cross-coupling reaction , where judicious selection of modern, highly active palladium catalyst systems consistently delivers high yields. Its utility in other cross-coupling reactions, such as halide-free Heck-type reactions, is an area of growing interest but represents a more specialized application. An understanding of the electronic effects imparted by the halogen substituents is key to rationally designing experiments and overcoming potential reactivity challenges. This guide provides the foundational knowledge and practical protocols to successfully integrate this valuable building block into your synthetic programs.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Senior Application Scientist's Guide to 3-Chloro-5-fluorophenylboronic Acid in Synthesis
A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2][3] Central to this reaction is the organoboron reagent, and among the vast catalog of commercially available options, substituted phenylboronic acids offer a gateway to structural diversity and tailored functionality.[4]
This guide provides an in-depth analysis of 3-Chloro-5-fluorophenylboronic acid, a versatile yet specific reagent. We will move beyond a simple cataloging of properties to a critical evaluation of its strategic value, weighing its synthetic advantages against its economic and practical costs. For the medicinal chemist or process development scientist, the question is not merely "Can this reagent be used?" but rather, "When is it worth using?"
Profile of a Multifunctional Reagent: this compound
This compound is a white to off-white solid, slightly soluble in water, with a melting point typically above 200°C.[5][6][7] Its utility stems from the unique electronic properties conferred by the halogen substituents. The chlorine and fluorine atoms are electron-withdrawing, which can influence the reactivity of the boronic acid in cross-coupling reactions. More importantly, they serve as critical pharmacophoric elements or as handles for further synthetic diversification in drug discovery programs.[8]
This reagent is a key building block in the synthesis of pharmaceuticals, particularly in the development of targeted therapies where precise molecular modifications are crucial for efficacy and selectivity.[8] Its applications extend to materials science, where it is used to create advanced polymers and nanomaterials.[8]
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To appreciate the role of the boronic acid, a foundational understanding of the Suzuki-Miyaura reaction mechanism is essential. The process is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[1][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use this compound should be made after comparing it with simpler, often cheaper, alternatives. The primary competitors are unsubstituted phenylboronic acid, singly-substituted analogs (e.g., 3-chlorophenylboronic acid or 4-fluorophenylboronic acid[11]), and more stable boronic esters (e.g., pinacol esters).[12]
| Feature | This compound | 3-Chlorophenylboronic acid | Phenylboronic acid | Phenylboronic acid pinacol ester |
| Synthetic Utility | High. Provides two distinct halogen handles for further chemistry or as key pharmacophoric elements. | Moderate. Provides a single chlorine handle. | Low. Used for generating a simple biphenyl core. | Low. Same utility as the parent acid. |
| Reactivity | Good. Electron-withdrawing groups can sometimes necessitate more forcing conditions or specialized catalysts.[13][14] | Good. Generally follows standard Suzuki protocols. | High. Often considered a benchmark substrate. | Good. Reactivity can be slightly attenuated compared to the free acid. |
| Stability | Moderate. Susceptible to protodeboronation under harsh basic conditions, a common issue for boronic acids.[12] | Moderate. Similar stability profile to the difluoro-chloro analog. | Moderate. The benchmark for stability among simple arylboronic acids. | High. Esterification protects the B-C bond, reducing protodeboronation and improving shelf-life.[12] |
| Cost | High. A specialized, multi-step synthesis drives up the cost.[5] | Moderate. Less expensive than the di-substituted analog. | Low. A commodity chemical. | Moderate. Higher cost than the free acid due to an additional synthetic step. |
| Key Application | Late-stage functionalization, synthesis of highly tailored drug candidates and advanced materials.[8] | Introduction of a chloro-biphenyl moiety. | Core scaffold synthesis. | Situations requiring high stability or anhydrous conditions. |
Field-Proven Protocol: Suzuki-Miyaura Coupling with this compound
This protocol describes a general, robust procedure for the coupling of this compound with a representative aryl bromide.
Rationale: The choice of a palladium acetate/phosphine ligand system provides a versatile and active Pd(0) catalyst in situ. A weak inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without causing excessive decomposition. The solvent mixture of dioxane and water provides solubility for both the organic and inorganic reagents.
Caption: A typical Suzuki-Miyaura experimental workflow.
Detailed Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the appropriate phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe. Degassing prevents oxidation of the catalyst.
-
Heating and Monitoring: Place the flask in a preheated oil bath (80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Final Verdict: A Cost-Benefit Analysis
The Benefits: The primary justification for using this compound lies in the strategic value of its substituents. In drug discovery, the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability. The chlorine atom provides an additional site for vector-based modifications or can be a key interacting element within a protein's active site.[15][16][17] The ability to introduce this specific 3-chloro-5-fluoro-phenyl motif in a single, reliable coupling step can dramatically accelerate the synthesis of complex target molecules, saving valuable time and resources in the long run.
The Costs: The most apparent cost is financial. As a specialized reagent, this compound is significantly more expensive than simpler analogs.[6] Synthetically, its electron-deficient nature may require more specialized and expensive catalysts or ligands to achieve high yields, especially with challenging coupling partners like electron-rich aryl chlorides.[13][14] Furthermore, like all boronic acids, it is prone to decomposition, which can lead to lower yields and the formation of difficult-to-remove impurities if reaction conditions are not carefully optimized.
The use of this compound is a strategic investment. For routine syntheses or early-stage exploration where a simple biaryl scaffold is sufficient, cheaper and more robust alternatives are preferable. However, for late-stage functionalization in a drug discovery program, or for the synthesis of a specific high-value target where the 3-chloro-5-fluoro substitution pattern is a non-negotiable design element, its higher cost is easily justified. The ability to rapidly access complex and precisely functionalized molecules provides a significant benefit that outweighs the upfront reagent and development costs. It is a specialist's tool, to be deployed judiciously when its unique chemical signature is required to unlock the next generation of pharmaceuticals and advanced materials.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 328956-61-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 328956-61-2 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Chloro-5-fluorophenylboronic Acid
As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. 3-Chloro-5-fluorophenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules for pharmaceuticals and materials science.[1][2] However, its utility in the lab is matched by the critical importance of its proper handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of a specific disposal protocol. This compound is not benign; it is a halogenated organic solid that presents several hazards.
Regulatory Classification: Due to its carbon-halogen bonds, this compound is classified as a halogenated organic compound .[3] Waste streams containing these compounds are strictly regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) because they can be persistent in the environment and may require specific treatment technologies, such as high-temperature incineration, for complete destruction.[4][5] Mixing this waste with non-halogenated streams unnecessarily complicates and increases the cost of disposal for the entire laboratory.
Hazard Identification: Safety Data Sheets (SDS) consistently identify this compound as an irritant.[6] The primary hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[6][7] |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation.[6][7] |
| Respiratory Irritation |
| Warning | H335: May cause respiratory irritation.[7][8] |
The physical form of this compound, typically a white to off-white crystalline powder, means there is a significant risk of generating airborne dust during handling, which can lead to inhalation and respiratory irritation.[1][9] Therefore, all handling and disposal procedures must be designed to minimize dust generation.
Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling or disposing of this compound, establishing a robust PPE protocol is the first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9][10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[11]
-
Respiratory Protection: All handling of the solid material that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[12][13] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[14]
Part 3: Step-by-Step Waste Collection and Segregation
Proper segregation is the cornerstone of compliant chemical waste management.[15][16] Mixing waste streams is a costly and dangerous error. Follow this procedure meticulously.
Step 1: Select the Correct Waste Container
-
Obtain a dedicated hazardous waste container. This should be a wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, vapor-tight screw-on lid.[17][18]
-
The container must be clean, dry, and in good condition. Never use former food or beverage containers.[17]
Step 2: Label the Container Before Use
-
Proper labeling is a regulatory requirement and essential for safety.[19]
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all constituents if it is a mixture.
-
Indicate the primary hazards: "Irritant" .
Step 3: Segregate and Dispose of Solid Waste
-
This waste must be designated as SOLID HALOGENATED ORGANIC WASTE .
-
Carefully transfer the solid waste into the labeled container using a spatula or powder funnel to minimize dust generation.
-
This includes any grossly contaminated items like weigh paper or paper towels used to wipe up small spills.
-
Crucially: Do NOT mix this solid waste with non-halogenated waste, liquid waste (of any kind), or other incompatible chemicals.[15][17]
Step 4: Container Management in a Satellite Accumulation Area (SAA)
-
The waste container must be kept closed at all times, except when adding waste.[17]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[17][19]
-
The SAA should be a secondary containment tray to prevent the spread of material in case of a container failure.
Part 4: Emergency Procedures for Spills
Accidents can happen. A clear and immediate response plan is vital.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or dust has become airborne, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 2.
-
Containment & Cleanup:
-
For small powder spills, gently cover with a paper towel to prevent dust from becoming airborne.
-
Carefully sweep or scoop the spilled solid and any contaminated materials (e.g., paper towels) into the designated solid hazardous waste container.[12][20] AVOID creating dust clouds. Do not use a standard vacuum cleaner.
-
Once the solid is collected, decontaminate the surface with a suitable solvent (e.g., isopropanol or ethanol) and paper towels, placing the used towels into the same waste container.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department, following their specific reporting protocol.
Part 5: Final Disposal and Logistics
The final step in the disposal lifecycle is the handoff to trained professionals.
-
EH&S Coordination: Once the hazardous waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your EH&S department for a waste pickup.[19]
-
Professional Disposal: EH&S will arrange for a licensed hazardous waste disposal company to transport the waste for final treatment, which for halogenated organics typically involves controlled, high-temperature incineration.[12][21]
Never dispose of this compound down the drain or in the regular trash. [6][12] This is a serious regulatory violation and poses a significant threat to environmental and public health.
Visual Workflow: Disposal Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 328956-61-2 [chemicalbook.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. wku.edu [wku.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemical-label.com [chemical-label.com]
- 8. This compound – porphyrin-systems [porphyrin-systems.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. laballey.com [laballey.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. echemi.com [echemi.com]
- 14. etimineusa.com [etimineusa.com]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. danielshealth.com [danielshealth.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
